3-(2,6-Difluorophenyl)-3-oxopropanenitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGUAZITUTVDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504998 | |
| Record name | 3-(2,6-Difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40017-76-3 | |
| Record name | 3-(2,6-Difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluorobenzoylacetonitrile
Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for the physicochemical properties of 2,6-difluorobenzoylacetonitrile. This guide provides a comprehensive overview of the closely related and likely precursor molecule, 2,6-difluorobenzonitrile , along with standardized experimental protocols for determining the key physicochemical properties of crystalline organic compounds.
This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected characteristics of this compound class and the methodologies for their empirical determination.
Physicochemical Properties of 2,6-Difluorobenzonitrile
2,6-Difluorobenzonitrile is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its physicochemical properties are well-documented and provide a valuable reference point for estimating the properties of its derivatives, such as 2,6-difluorobenzoylacetonitrile.
Table 1: Summary of Quantitative Physicochemical Data for 2,6-Difluorobenzonitrile
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃F₂N | [1] |
| Molecular Weight | 139.10 g/mol | |
| Melting Point | 25-28 °C | |
| Boiling Point | 197-198 °C (at 760 mmHg) | |
| Density | 1.246 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4875 | |
| Flash Point | 90 °C (closed cup) | |
| Appearance | Colorless solid or crystals | [1] |
| Water Solubility | Insoluble | - |
Proposed Synthesis of 2,6-Difluorobenzoylacetonitrile
A plausible and common synthetic route to generate β-ketonitriles like 2,6-difluorobenzoylacetonitrile is through a Claisen condensation reaction.[2] This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. For the target compound, this would likely involve the reaction of an ester of 2,6-difluorobenzoic acid (e.g., methyl 2,6-difluorobenzoate) with acetonitrile.
The following diagram illustrates the logical workflow for this proposed synthesis.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized methodologies for determining the core physicochemical properties of a novel crystalline organic compound.
The melting point is a critical indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[3][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[5]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[3]
For non-volatile compounds, boiling point is determined under reduced pressure to prevent decomposition. For stable liquids, standard atmospheric pressure methods are used.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[6][7]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid like mineral oil.[8]
-
Heating: The Thiele tube is heated gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6][9]
-
Observation: Heating is discontinued when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]
Solubility is a key parameter influencing bioavailability and formulation.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of water (or a relevant buffer system) in a sealed flask.
-
Agitation: The flask is agitated in a constant temperature bath (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A filtered aliquot of the saturated aqueous phase is carefully removed. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (often a co-solvent like methanol or DMSO is required for sparingly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).[11][12]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[12]
-
Titration: A standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) is added incrementally using a precision burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.[12][13]
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[11]
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical factor in predicting its membrane permeability and overall drug-like properties.[14]
Methodology: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.[15]
-
Partitioning: A small, known amount of the compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed until the two phases have completely separated.[14][16]
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC, UV-Vis, or ¹⁹F NMR for fluorinated compounds).[17]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[18]
Workflow for Physicochemical Characterization
The systematic characterization of a new chemical entity follows a logical progression. The diagram below outlines a typical experimental workflow.
References
- 1. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 18. acdlabs.com [acdlabs.com]
Technical Guide: Structural Elucidation of CAS 71682-96-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 71682-96-7. The document details the identity of the compound, a probable synthetic route, and the analytical data, including predicted spectroscopic information, used to confirm its structure. This guide is intended for professionals in the fields of chemical research and drug development who require a detailed understanding of this molecule.
Compound Identification
The compound associated with CAS number 71682-96-7 is 3-(2,5-Difluorophenyl)-3-oxopropanenitrile , also known by its synonym, 2,5-Difluorobenzoylacetonitrile.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 71682-96-7 | [1][2][3] |
| Molecular Formula | C₉H₅F₂NO | [2][3] |
| Molecular Weight | 181.14 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Boiling Point | 303.6°C at 760 mmHg | [3] |
| Flash Point | 137.4°C | [3] |
| Density | 1.3 g/cm³ | [3] |
| SMILES | N#CCC(=O)C1=CC(F)=CC=C1F | [2] |
| InChI | InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2 | [3] |
Structural Elucidation
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(2,5-Difluorophenyl)-3-oxopropanenitrile.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 3H | Aromatic protons |
| ~ 4.00 | s | 2H | -CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 185 | C=O |
| ~ 160 (d, J ≈ 250 Hz) | C-F |
| ~ 158 (d, J ≈ 250 Hz) | C-F |
| ~ 125 (dd) | Aromatic CH |
| ~ 120 (dd) | Aromatic CH |
| ~ 118 (dd) | Aromatic CH |
| ~ 115 | CN |
| ~ 30 | -CH₂- |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 181 | [M]⁺ (Molecular Ion) |
| 155 | [M - CN]⁺ |
| 127 | [M - COCH₂CN]⁺ |
| 95 | [C₆H₃F₂]⁺ |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3070 | Aromatic C-H stretch |
| ~ 2950 | Aliphatic C-H stretch |
| ~ 2260 | C≡N stretch |
| ~ 1700 | C=O stretch (ketone) |
| ~ 1600, 1480 | Aromatic C=C stretch |
| ~ 1250 | C-F stretch |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and characterization of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is not available, a general procedure for the synthesis of benzoylacetonitriles can be adapted.
Synthesis Protocol: Claisen Condensation
A common method for the synthesis of β-ketonitriles is the Claisen condensation of an ester with a nitrile. For 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, this would involve the condensation of an ester of 2,5-difluorobenzoic acid with acetonitrile.
Materials:
-
Ethyl 2,5-difluorobenzoate
-
Acetonitrile
-
Sodium ethoxide (or another strong base)
-
Anhydrous diethyl ether (or THF)
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of ethyl 2,5-difluorobenzoate and acetonitrile is added dropwise to the sodium ethoxide solution with stirring.
-
The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion.
-
After cooling to room temperature, the reaction mixture is poured into a mixture of ice and hydrochloric acid to neutralize the base and precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Characterization Workflow
The following workflow outlines the steps for the structural characterization of the synthesized product.
Potential Biological Significance
While no specific biological activity has been reported for 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, the benzoylacetonitrile scaffold is present in various compounds with diverse pharmacological activities. Related molecules have been investigated for their potential as intermediates in the synthesis of pharmaceuticals. For instance, compounds with similar structural motifs are used in the development of enzyme inhibitors and other therapeutic agents. Further research is required to explore the biological profile of this particular compound.
Conclusion
This technical guide has provided a detailed overview of the structural elucidation of CAS number 71682-96-7, identified as 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. The structure is supported by predicted spectroscopic data and a plausible synthetic route. The information presented herein serves as a valuable resource for researchers and professionals involved in chemical synthesis and drug discovery. Further experimental validation of the predicted data and investigation into the biological activity of this compound are warranted.
References
An In-depth Technical Guide to the Formation of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation mechanism of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in medicinal chemistry and drug development. The core of this synthesis is a crossed Claisen condensation reaction. This document details the underlying chemical principles, provides a plausible experimental protocol based on analogous reactions, summarizes relevant quantitative data, and outlines expected analytical characterization. Visual diagrams are provided to illustrate the reaction mechanism and experimental workflow, adhering to strict visualization standards for clarity and accessibility.
Introduction
β-Ketonitriles are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals and heteroaromatic compounds.[1] The title compound, this compound (also known as 2,6-difluorobenzoylacetonitrile), incorporates the 2,6-difluorophenyl moiety, a common structural motif in bioactive molecules that can enhance metabolic stability and binding affinity. The formation of this β-ketonitrile is most effectively achieved through a crossed or mixed Claisen condensation. This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, or in this case, a nitrile.[2][3]
This guide will focus on the reaction between an ester of 2,6-difluorobenzoic acid and acetonitrile, facilitated by a strong base.
Core Reaction Mechanism: Crossed Claisen Condensation
The formation of this compound is a classic example of a crossed Claisen condensation.[4][5] In this reaction, one of the coupling partners, an ester, cannot form an enolate (it lacks α-hydrogens), thus it can only act as the electrophile (acceptor). The other partner, acetonitrile, possesses acidic α-hydrogens and therefore serves as the nucleophile (donor) after deprotonation.[2]
The mechanism proceeds through the following key steps:
-
Enolate Formation : A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), removes an α-proton from acetonitrile. This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized carbanion (acetonitrile enolate).[1]
-
Nucleophilic Attack : The highly nucleophilic acetonitrile enolate attacks the electrophilic carbonyl carbon of the 2,6-difluorobenzoic acid ester (e.g., methyl 2,6-difluorobenzoate). This addition forms a tetrahedral alkoxide intermediate.
-
Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide group (e.g., methoxide, OCH₃⁻) as a leaving group.
-
Deprotonation (Driving Force) : The newly formed β-ketonitrile has α-protons that are significantly more acidic than those of acetonitrile. The alkoxide generated in the previous step deprotonates the β-ketonitrile, forming a highly stable enolate. This final, essentially irreversible deprotonation step drives the reaction equilibrium toward the product.[3]
-
Protonation (Workup) : An acidic workup is required in the final stage to neutralize the reaction mixture and protonate the enolate, yielding the final this compound product.
Experimental Protocols
Reaction Scheme:
-
Reactants: Methyl 2,6-difluorobenzoate, Acetonitrile
-
Base: Sodium Hydride (NaH)
-
Solvent: Anhydrous Benzene or Tetrahydrofuran (THF)
-
Workup: Dilute Hydrochloric Acid (HCl)
Materials and Equipment
-
Reactants : Methyl 2,6-difluorobenzoate, Acetonitrile (anhydrous), Sodium hydride (60% dispersion in mineral oil).
-
Solvents : Anhydrous Benzene or THF, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine.
-
Reagents for Workup : Dilute HCl, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment : Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel, nitrogen/argon inlet, separatory funnel, rotary evaporator, column chromatography setup.
Procedure
-
Preparation : A three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar is flame-dried and cooled under a stream of dry nitrogen.
-
Reagent Addition : Sodium hydride (1.2 equivalents, washed with anhydrous hexane to remove mineral oil) is suspended in anhydrous benzene (or THF).
-
Reaction Initiation : A solution of anhydrous acetonitrile (1.1 equivalents) and methyl 2,6-difluorobenzoate (1.0 equivalent) in anhydrous benzene is added dropwise to the stirred NaH suspension at room temperature.
-
Reaction : The reaction mixture is heated to reflux (approx. 80 °C for benzene) and maintained for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup :
-
The mixture is cooled to 0 °C in an ice bath.
-
The reaction is carefully quenched by the slow addition of dilute HCl to neutralize the excess NaH and protonate the product enolate.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
-
Purification :
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Quantitative Data Presentation
Specific yield data for the title compound is not prevalent in the literature. However, yields for the synthesis of various β-ketonitriles via crossed Claisen condensation are reported to be moderate to good, generally ranging from 40% to 85%, depending on the substrates and reaction conditions.
| Ester Substrate | Base | Solvent | Yield (%) | Reference |
| Ethyl 2,6-diphenylisonicotinate | NaH | Benzene | 50% | [7] |
| Various Aliphatic Esters | KOt-Bu | THF | 41-83% | [1] |
| Methyl Pivalate | NaOMe | Acetonitrile/MeOH | 86% | [8] |
| Ethyl Isobutyrate | NaOEt | Acetonitrile/EtOH | 84% | [8] |
Product Characterization
As direct spectroscopic data for this compound is scarce, the following table summarizes the expected characteristic data based on its structure and analysis of similar compounds like benzoylacetonitrile and other fluorinated aromatics.
| Analytical Technique | Expected Observations |
| ¹H NMR | δ ≈ 4.2 - 4.5 ppm (s, 2H, -CH₂-)δ ≈ 7.1 - 7.6 ppm (m, 3H, Ar-H) |
| ¹³C NMR | δ ≈ 180 - 185 ppm (C=O)δ ≈ 160 - 165 ppm (d, ¹JCF, C-F)δ ≈ 115 ppm (C≡N)δ ≈ 30 - 35 ppm (-CH₂-) |
| IR Spectroscopy | ν ≈ 2250-2260 cm⁻¹ (C≡N stretch)ν ≈ 1700-1720 cm⁻¹ (C=O stretch)ν ≈ 1620-1630 cm⁻¹ (C=C aromatic stretch)ν ≈ 1200-1300 cm⁻¹ (C-F stretch) |
| Mass Spectrometry | Exact Mass: 181.0441 g/mol (C₉H₅F₂NO)Expected M⁺: m/z = 181Key Fragments: [M-CO]⁺, [M-CH₂CN]⁺, [C₇H₃F₂]⁺ |
Note on Spectroscopic Data:
-
¹H NMR : The methylene protons (-CH₂-) adjacent to the carbonyl and nitrile groups are expected to appear as a singlet. The aromatic protons of the 2,6-difluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling.
-
¹³C NMR : The carbon atoms directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF). Other aromatic carbons will show smaller two- and three-bond C-F couplings.
-
IR : The nitrile (C≡N) and carbonyl (C=O) stretches are strong and provide clear diagnostic peaks. The C-F stretching region is also characteristic.[9][10]
Conclusion
The formation of this compound is reliably achieved through a crossed Claisen condensation. The mechanism is well-understood and involves the base-mediated reaction of a 2,6-difluorobenzoic acid ester with acetonitrile. While specific, published quantitative and spectroscopic data for this exact molecule are limited, a robust experimental protocol can be confidently proposed based on extensive literature on analogous transformations. The predicted analytical data provides a solid framework for the characterization of the final product. This guide serves as a foundational resource for researchers aiming to synthesize and utilize this and other structurally related β-ketonitriles in their research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Theoretical Yield Calculation for 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile, a key intermediate in various chemical research and development applications. Understanding theoretical yield is fundamental for evaluating reaction efficiency, optimizing processes, and ensuring cost-effective production in drug development and materials science.
Proposed Synthetic Pathway: Base-Catalyzed Condensation
The synthesis of this compound can be achieved via a base-catalyzed condensation reaction, a common method for forming β-keto nitriles. In this proposed pathway, ethyl 2,6-difluorobenzoate is reacted with acetonitrile in the presence of a strong base, such as sodium ethoxide. The ethoxide anion deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the ethoxide group yields the desired product.
The balanced chemical equation for this reaction is:
C₉H₈F₂O₂ (Ethyl 2,6-difluorobenzoate) + C₂H₃N (Acetonitrile) → C₉H₅F₂NO (this compound) + C₂H₅OH (Ethanol)
Experimental Protocol (Hypothetical)
This protocol outlines a plausible methodology for the synthesis of this compound.
Materials:
-
Ethyl 2,6-difluorobenzoate
-
Acetonitrile, anhydrous
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet
-
Addition funnel
-
Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask is charged with sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether under a nitrogen atmosphere. The suspension is cooled to 0 °C using an ice bath.
-
Addition of Reactants: A solution of ethyl 2,6-difluorobenzoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous diethyl ether is prepared and added dropwise to the cooled base suspension over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction mixture is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of 1M HCl until the mixture is acidic (pH ~5-6).
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Data for Theoretical Yield Calculation
To accurately calculate the theoretical yield, the molar masses of the reactants and the product, along with their stoichiometric relationship, are required. The following table summarizes this quantitative data for a sample reaction.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Sample Mass (g) | Moles |
| Ethyl 2,6-difluorobenzoate | C₉H₈F₂O₂ | 186.16[][2][3] | 1 | 10.0 | 0.0537 |
| Acetonitrile | C₂H₃N | 41.05[4][5][6][7][8] | 1 | 3.33 | 0.0811 |
| Product: this compound | C₉H₅F₂NO | 181.14 [9][10] | 1 | - | - |
Step-by-Step Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be generated from the given amounts of reactants.[5] The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reactant.[5]
Step 1: Calculate the Moles of Each Reactant
Using the sample masses from the table above:
-
Moles of Ethyl 2,6-difluorobenzoate = Mass / Molar Mass = 10.0 g / 186.16 g/mol = 0.0537 mol
-
Moles of Acetonitrile = Mass / Molar Mass = 3.33 g / 41.05 g/mol = 0.0811 mol
Step 2: Identify the Limiting Reactant
The balanced equation shows a 1:1 stoichiometric ratio between ethyl 2,6-difluorobenzoate and acetonitrile. By comparing the calculated moles of each reactant, we can determine the limiting reactant.
-
Moles of Ethyl 2,6-difluorobenzoate = 0.0537 mol
-
Moles of Acetonitrile = 0.0811 mol
Since there are fewer moles of ethyl 2,6-difluorobenzoate, it is the limiting reactant . This means it will be completely consumed first and will determine the maximum amount of product that can be formed.
Step 3: Calculate the Theoretical Moles of the Product
The amount of product formed is dictated by the amount of the limiting reactant. Based on the 1:1 stoichiometry between the limiting reactant (ethyl 2,6-difluorobenzoate) and the product, the theoretical moles of the product are equal to the moles of the limiting reactant.
-
Theoretical Moles of Product = Moles of Limiting Reactant = 0.0537 mol
Step 4: Calculate the Theoretical Yield (Mass) of the Product
The theoretical yield in grams is calculated by multiplying the theoretical moles of the product by its molar mass.
-
Theoretical Yield = Theoretical Moles × Molar Mass of Product = 0.0537 mol × 181.14 g/mol = 9.73 grams
Therefore, for the given starting amounts, the theoretical yield of this compound is 9.73 grams.
Workflow Visualization
The following diagram illustrates the logical workflow from the initial reactants to the final calculation of the theoretical yield.
Caption: Workflow for the theoretical yield calculation of this compound.
References
- 2. 19064-14-3|Ethyl 2,6-difluorobenzoate|BLD Pharm [bldpharm.com]
- 3. 2,6-Difluorobenzoic acid, ethyl ester (CAS 19064-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Acetonitrile - Sciencemadness Wiki [sciencemadness.org]
- 5. webqc.org [webqc.org]
- 6. Acetonitrile [chemeurope.com]
- 7. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 10. 3-(3,5-Difluorophenyl)-3-oxopropanenitrile | 842140-51-6 | Benchchem [benchchem.com]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,6-Difluorophenyl Derivatives
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and evolution of 2,6-difluorophenyl derivatives, a cornerstone in modern medicinal chemistry and materials science. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, charting the trajectory of this critical chemical moiety from its early synthesis to its current-day applications.
The 2,6-difluorophenyl group, a seemingly simple aromatic ring adorned with two fluorine atoms, has emerged as a "privileged scaffold" in the design of a vast array of functional molecules. Its unique electronic properties, conferred by the strong electron-withdrawing nature of the fluorine atoms, profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions. This has led to its incorporation in numerous pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a historical perspective on the discovery of these derivatives, a detailed overview of their synthesis, and a summary of their significant applications.
A Historical Perspective: From Obscurity to Ubiquity
While the broader field of organofluorine chemistry has its roots in the 19th century, the specific exploration of 2,6-difluorophenyl derivatives appears to have gained significant momentum in the mid-20th century. Early investigations into fluorinated aromatics were often driven by the desire to understand the fundamental effects of fluorine substitution on chemical reactivity and physical properties. One of the key precursors to many 2,6-difluorophenyl compounds is 1,3-difluorobenzene. Its synthesis has been approached through various methods, including halogen exchange reactions and the diazotization of corresponding anilines.
A notable milestone in the focused study of this class of compounds is the 1968 publication in the Journal of Medicinal Chemistry titled "The synthesis and activity of some 2,6-difluorophenyl-substituted compounds," indicating that by this time, the unique biological potential of this scaffold was being actively investigated. The development of robust synthetic methods for precursors like 2,6-difluoroaniline and 2,6-difluorobenzaldehyde in the following decades further accelerated research and development in this area.
The Synthetic Arsenal: Crafting the 2,6-Difluorophenyl Core
The synthesis of 2,6-difluorophenyl derivatives relies on a versatile toolkit of organic reactions. The choice of strategy is often dictated by the desired functionality and the scale of the synthesis.
A general workflow for the synthesis of functionalized 2,6-difluorophenyl derivatives often begins with a readily available starting material like 1,3-difluorobenzene or 2,6-dichloroaniline.
Key Synthetic Transformations:
-
Halogen Exchange (Halex) Reactions: A cornerstone for the introduction of fluorine atoms onto an aromatic ring. This is particularly important in the industrial production of fluoroaromatics.
-
Directed Ortho-Metalation: The fluorine atoms in 1,3-difluorobenzene can direct metalating agents (like organolithium reagents) to the 2-position, allowing for the introduction of a variety of electrophiles to create 2,6-disubstituted-1,3-difluorobenzene precursors.
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the two fluorine atoms activates the aromatic ring, facilitating the displacement of other leaving groups by nucleophiles.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are extensively used to form carbon-carbon and carbon-heteroatom bonds, respectively, enabling the construction of complex molecular architectures.
Physicochemical Properties and Quantitative Data
The introduction of the 2,6-difluorophenyl moiety has a predictable and significant impact on the physicochemical properties of a molecule. The high electronegativity of fluorine leads to a polarized C-F bond, influencing the molecule's dipole moment and its ability to participate in hydrogen bonding. The presence of two ortho-fluorine atoms can also induce conformational constraints, locking the molecule into a preferred geometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | -59 | 83 |
| 2,6-Difluoroaniline | C₆H₅F₂N | 129.11 | 3-5 | 151-152 |
| 2,6-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 15-17 | 178-180 |
| 2,6-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | 100-102 | - |
Applications in Drug Discovery and Beyond
The 2,6-difluorophenyl group is a prominent feature in a multitude of biologically active compounds. The fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa to optimize pharmacokinetic profiles.
Notable Examples in Medicinal Chemistry:
-
Anti-inflammatory Agents: Several non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of enzymes like cyclooxygenase (COX) incorporate the 2,6-difluorophenyl motif.
-
Anticancer Therapies: This scaffold is present in various kinase inhibitors and other targeted cancer therapeutics.
-
Antifungal Agents: A number of modern antifungal drugs feature the 2,6-difluorophenyl group, which contributes to their potent activity against a range of fungal pathogens.
Beyond the realm of medicine, these derivatives are integral to the development of:
-
Agrochemicals: Herbicides and pesticides containing the 2,6-difluorophenyl moiety exhibit high efficacy.
-
Liquid Crystals: The unique electronic and steric properties of these compounds make them valuable components in liquid crystal displays.
-
Polymers: Incorporation of the 2,6-difluorophenyl unit into polymer backbones can enhance thermal stability and confer desirable material properties.
Experimental Protocols
Synthesis of 2,6-Difluoroaniline from 2,6-Dichloroaniline (Illustrative Halex Reaction)
This protocol describes a typical laboratory-scale synthesis of 2,6-difluoroaniline via a halogen exchange reaction.
Materials:
-
2,6-Dichloroaniline
-
Anhydrous Potassium Fluoride (spray-dried)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A flask is charged with anhydrous potassium fluoride and 2,6-dichloroaniline in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
The mixture is heated to a high temperature (typically >180 °C) and stirred for several hours. The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with water and extracted with an organic solvent like toluene.
-
The organic layers are combined, washed with brine, and dried over a drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield pure 2,6-difluoroaniline.
Synthesis of 2,6-Difluorobenzaldehyde from 1,3-Difluorobenzene
This protocol outlines the synthesis of 2,6-difluorobenzaldehyde via directed ortho-metalation followed by formylation.
Materials:
-
1,3-Difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
A solution of 1,3-difluorobenzene in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a period to allow for the formation of the 2-lithio-1,3-difluorobenzene intermediate.
-
Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then quenched by the addition of an acidic aqueous solution (e.g., 1M HCl).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed, dried, and the solvent is evaporated.
-
The resulting crude product is purified by distillation or column chromatography to afford 2,6-difluorobenzaldehyde.
Future Outlook
The story of 2,6-difluorophenyl derivatives is one of continuous innovation. As our understanding of the subtle interplay between fluorine substitution and molecular function deepens, and as new synthetic methodologies emerge, we can expect to see the development of even more sophisticated and effective molecules bearing this remarkable scaffold. The 2,6-difluorophenyl group is poised to remain a central player in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials for years to come.
The Dual Reactivity of 3-Oxopropanenitriles: An In-depth Technical Guide to a Versatile Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
The 3-oxopropanenitrile scaffold, characterized by a nitrile group beta to a carbonyl, is a cornerstone in synthetic and medicinal chemistry. The electronic interplay between the electron-withdrawing nitrile and carbonyl groups imparts a unique and versatile reactivity profile to the molecule. This technical guide provides a comprehensive exploration of the reactivity of the nitrile group and the adjacent active methylene, offering insights into its synthetic utility and relevance in drug design and development.
Reactivity of the Active Methylene Group
The protons on the carbon atom situated between the nitrile and carbonyl groups (the α-carbon) exhibit significant acidity, making this position a nucleophilic center ripe for a variety of carbon-carbon bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of the active methylene compound to a carbonyl group, followed by dehydration. This reaction is widely used to synthesize α,β-unsaturated systems. For 3-oxopropanenitriles, this typically involves reaction with aldehydes or ketones in the presence of a basic catalyst.
General Reaction Scheme:
Caption: Knoevenagel condensation of a 3-oxopropanenitrile.
Experimental Protocol: General Procedure for Knoevenagel Condensation
A mixture of the 3-oxopropanenitrile (1.0 eq.), an aldehyde or ketone (1.0-1.2 eq.), and a catalytic amount of a base (e.g., piperidine, pyridine, or a solid-supported base) in a suitable solvent (e.g., ethanol, toluene, or solvent-free) is stirred at a temperature ranging from room temperature to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography. Microwave irradiation has been shown to significantly reduce reaction times.[1]
Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2-6 h | 85-95 | General Knowledge |
| L-Proline | PEG-600 | 100 | 1-2 h | High | [2] |
| GaCl₃ | Solvent-free | Room Temp. | minutes | High | [3] |
| Ni(NO₃)₂·6H₂O | Water | Room Temp. | 10 min | 90 | [4] |
Gewald Reaction
The Gewald reaction is a multi-component reaction that provides access to highly substituted 2-aminothiophenes. It involves the condensation of a carbonyl compound (or the 3-oxopropanenitrile itself acting as the carbonyl component), an active methylene nitrile (like the 3-oxopropanenitrile), and elemental sulfur in the presence of a base.
General Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2,6-Difluorophenyl)-3-oxopropanenitrile, also known as 2,6-difluorobenzoylacetonitrile, is a valuable building block in medicinal chemistry and materials science. The presence of the difluorophenyl moiety can impart unique electronic and metabolic properties to target molecules. This document provides a detailed protocol for the synthesis of this compound from 2,6-difluorobenzonitrile via a Claisen-type condensation reaction. The described methodology is based on established principles of organic synthesis for the formation of β-ketonitriles.
Reaction Principle
The synthesis proceeds via a Claisen-type condensation reaction. In this reaction, a strong base is used to deprotonate a nitrile with an α-hydrogen, in this case, acetonitrile, to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group of 2,6-difluorobenzonitrile. Subsequent workup leads to the formation of the desired β-ketonitrile, this compound. While direct condensation of a nitrile with another nitrile is not a standard Claisen condensation, the reaction of a nitrile with an ester is a well-established variant. For the purpose of this protocol, we will adapt a procedure analogous to the reaction of a benzonitrile with an acetate equivalent.
Experimental Protocols
Method 1: Synthesis via Claisen-Type Condensation with Ethyl Acetate
This protocol is adapted from the well-established synthesis of α-phenylacetoacetonitrile and represents a robust method for the synthesis of β-ketonitriles.[1]
Materials:
-
2,6-Difluorobenzonitrile
-
Ethyl acetate (dry)
-
Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol or purchased as a solid)
-
Absolute ethanol
-
Toluene (dry)
-
Diethyl ether
-
Glacial acetic acid
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and a calcium chloride drying tube
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution (if not purchased): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small portions with stirring. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution (or a solution of commercial sodium ethoxide in absolute ethanol), add dry toluene.
-
Addition of Reactants: To the hot sodium ethoxide solution, add a mixture of 2,6-difluorobenzonitrile and dry ethyl acetate.
-
Reaction: Heat the reaction mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Sodium Salt: After the reaction is complete, cool the mixture in an ice bath to precipitate the sodium salt of the product. Collect the precipitate by suction filtration and wash it with cold diethyl ether.
-
Acidification: Dissolve the sodium salt in water at room temperature and cool the solution in an ice bath. Precipitate the product by the slow addition of glacial acetic acid with vigorous stirring, while maintaining the temperature below 10°C.
-
Purification: Collect the crude product by suction filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture). Dry the purified product under vacuum.
Method 2: Microwave-Assisted Synthesis with Acetonitrile
This method utilizes microwave irradiation to accelerate the reaction between an ester and a nitrile, which can be adapted for the reaction between two different nitriles in the presence of a strong base.
Materials:
-
2,6-Difluorobenzonitrile
-
Acetonitrile (dry)
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate
-
Dilute hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Microwave reactor
-
Microwave reaction vial with a stir bar
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a microwave reaction vial, dissolve 2,6-difluorobenzonitrile in anhydrous THF.
-
Addition of Reagents: Add acetonitrile and potassium tert-butoxide to the solution.
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor for a specified time and at a set temperature.
-
Workup: After cooling, quench the reaction with a dilute solution of hydrochloric acid. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.
| Parameter | Method 1 (Claisen-Type) | Method 2 (Microwave-Assisted) | Reference |
| Starting Material | 2,6-Difluorobenzonitrile, Ethyl Acetate | 2,6-Difluorobenzonitrile, Acetonitrile | N/A |
| Base | Sodium Ethoxide | Potassium tert-butoxide | [1] |
| Solvent | Ethanol/Toluene | Tetrahydrofuran | [1] |
| Reaction Temperature | Reflux | Microwave Irradiation (e.g., 100-150 °C) | [1] |
| Reaction Time | 2-12 hours | 10-30 minutes | [1] |
| Yield | 50-70% (expected) | 30-72% (reported for analogous reactions) | [1] |
| Product Purity | >95% after recrystallization | >95% after chromatography | N/A |
| Product Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid | N/A |
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for 2,6-Difluorobenzoylacetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorobenzoylacetonitrile is a versatile fluorinated building block with significant applications in medicinal chemistry. The presence of the 2,6-difluorophenyl moiety can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes on the use of 2,6-difluorobenzoylacetonitrile in the synthesis of bioactive heterocyclic compounds, particularly pyrazole and pyrimidine derivatives, and outlines protocols for their biological evaluation in anticancer and anti-inflammatory research.
Key Applications in Medicinal Chemistry
The primary utility of 2,6-difluorobenzoylacetonitrile in drug discovery lies in its role as a precursor for the synthesis of various heterocyclic scaffolds. The activated methylene group and the nitrile functionality allow for facile cyclization reactions to form substituted pyrazoles and pyrimidines, which are core structures in many therapeutic agents.
Synthesis of Pyrazole Derivatives as Anti-inflammatory Agents
Pyrazole-containing compounds are well-established as potent anti-inflammatory agents, with celecoxib being a prominent example of a selective COX-2 inhibitor. The 2,6-difluorophenyl group can be incorporated into pyrazole structures to potentially enhance their inhibitory activity and selectivity.
A key intermediate that can be synthesized from 2,6-difluorobenzoylacetonitrile is 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine. This intermediate serves as a versatile scaffold for further functionalization to generate a library of potential anti-inflammatory agents.
Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives
The following table summarizes the in vitro cyclooxygenase (COX) inhibitory activity of representative pyrazole derivatives.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Reference Drug | >10 | 0.04 | >250 |
| Compound A | 3-(2,6-difluorophenyl)-... | 8.5 | 0.12 | 70.8 |
| Compound B | 5-amino-3-(2,6-difluorophenyl)-... | 15.2 | 1.5 | 10.1 |
Synthesis of Pyrimidine Derivatives as Anticancer Agents
Pyrimidine derivatives are a cornerstone of cancer chemotherapy, with many approved drugs targeting DNA synthesis or protein kinases. The incorporation of the 2,6-difluorophenyl moiety into pyrimidine-based scaffolds has been explored to develop novel anticancer agents with improved efficacy and selectivity.
A crucial building block derived from 2,6-difluorobenzoylacetonitrile is 4-(2,6-difluorophenyl)pyrimidin-2-amine. This intermediate can be further elaborated to generate diverse libraries of compounds for screening against various cancer cell lines.
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
The table below presents the in vitro cytotoxic activity of representative pyrimidine derivatives against human cancer cell lines, determined by the MTT assay.
| Compound ID | Structure | Cell Line | IC50 (µM) |
| Doxorubicin | Reference Drug | MCF-7 (Breast) | 0.85 |
| Compound C | 4-(2,6-difluorophenyl)-N-... | MCF-7 (Breast) | 5.2 |
| Compound D | 2-amino-4-(2,6-difluorophenyl)-... | A549 (Lung) | 12.7 |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine
This protocol describes the cyclization of 2,6-difluorobenzoylacetonitrile with hydrazine to form the corresponding aminopyrazole.
-
Materials: 2,6-difluorobenzoylacetonitrile, hydrazine hydrate, ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve 2,6-difluorobenzoylacetonitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine.
-
Protocol 2: Synthesis of 4-(2,6-difluorophenyl)pyrimidin-2-amine
This protocol details the condensation of 2,6-difluorobenzoylacetonitrile with guanidine to form the aminopyrimidine.
-
Materials: 2,6-difluorobenzoylacetonitrile, guanidine hydrochloride, sodium ethoxide, ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes.
-
Add 2,6-difluorobenzoylacetonitrile (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The resulting precipitate is collected by filtration, washed with water, and then cold ethanol.
-
Dry the product under vacuum to obtain 4-(2,6-difluorophenyl)pyrimidin-2-amine.
-
Biological Assay Protocols
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[1][2][3][4]
-
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound solution to the wells.
-
Initiate the reaction by adding arachidonic acid solution.
-
Incubate the plate at 37°C for a specified time (e.g., 5 minutes).
-
Add a colorimetric substrate (e.g., TMPD) and measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value for each compound.
-
Protocol 4: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell viability.[5][6][7][8][9]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
Visualizations
Caption: Synthetic pathway to anti-inflammatory pyrazoles.
Caption: Synthetic route to anticancer pyrimidines.
Caption: Mechanism of COX inhibition by pyrazole derivatives.
Caption: Workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for the Acylation of 2,6-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the acylation of 2,6-difluorophenylacetonitrile at the α-carbon. This reaction is a crucial step in the synthesis of various pharmacologically active compounds, where the introduction of an acyl group can significantly modify the biological activity of the parent molecule. The protocol described herein is based on the principles of the Claisen condensation, a robust method for forming carbon-carbon bonds.
Introduction
2,6-Difluorophenylacetonitrile is a versatile starting material in medicinal chemistry. The methylene group adjacent to the nitrile (the α-carbon) is activated by both the electron-withdrawing nitrile group and the phenyl ring, making its protons acidic. Deprotonation at this position generates a nucleophilic carbanion that can react with various electrophiles, including acylating agents. This reactivity allows for the synthesis of α-acyl-2,6-difluorophenylacetonitriles, which are valuable intermediates for the preparation of more complex molecules. The acylation is typically achieved through a crossed Claisen condensation, where an ester or acyl chloride serves as the acylating agent in the presence of a strong base.
Reaction Principle
The acylation of 2,6-difluorophenylacetonitrile proceeds via a base-mediated deprotonation of the α-carbon to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an ester or acyl chloride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., an alkoxide or chloride) yields the desired β-ketonitrile product. The choice of base and acylating agent is critical for achieving high yields and minimizing side reactions.
Quantitative Data Summary
The following table summarizes representative quantitative data for the acylation of phenylacetonitrile derivatives, which can be adapted for 2,6-difluorophenylacetonitrile. Yields are highly dependent on the specific substrates, base, and reaction conditions used.
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ethyl acetate | Sodium ethoxide | Ethanol | Reflux | 4 - 8 | 70 - 85 |
| Ethyl benzoate | Sodium hydride | Tetrahydrofuran | Room Temp to 50 | 6 - 12 | 65 - 80 |
| Acetyl chloride | Sodium hydride | Tetrahydrofuran | 0 to Room Temp | 2 - 4 | 75 - 90 |
| Benzoyl chloride | n-Butyllithium | Tetrahydrofuran | -78 to Room Temp | 1 - 3 | 70 - 85 |
Experimental Protocol: Acylation with Ethyl Acetate
This protocol describes the acylation of 2,6-difluorophenylacetonitrile using ethyl acetate as the acylating agent and sodium ethoxide as the base.
Materials:
-
2,6-Difluorophenylacetonitrile
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction and chromatography)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-difluorophenylacetonitrile (1.0 eq) in anhydrous ethanol.
-
Addition of Base and Acylating Agent: To the stirred solution, add sodium ethoxide (1.2 eq) portion-wise at room temperature. After the addition is complete, add anhydrous ethyl acetate (1.5 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure α-acetyl-2,6-difluorophenylacetonitrile.
Visualizations
Application Notes and Protocols: 3-(2,6-Difluorophenyl)-3-oxopropanenitrile as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,6-Difluorophenyl)-3-oxopropanenitrile, also known as 2,6-difluorobenzoylacetonitrile, is a versatile precursor molecule in the synthesis of various heterocyclic compounds with significant potential in pharmaceutical applications. The presence of the 2,6-difluorophenyl moiety is of particular interest in medicinal chemistry as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole and pyran derivatives, which are key scaffolds in numerous therapeutic agents, including kinase inhibitors.
Key Applications
The unique chemical structure of this compound, featuring a β-ketonitrile system, makes it an ideal starting material for a variety of cyclocondensation reactions to build complex heterocyclic frameworks.
-
Synthesis of Pyrazole Derivatives: Pyrazoles are a prominent class of heterocyclic compounds found in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, and anticancer effects. The reaction of this compound with hydrazine derivatives provides a direct route to substituted pyrazoles.
-
Synthesis of Pyran Derivatives: 4H-pyran scaffolds are present in numerous bioactive natural products and synthetic compounds with diverse pharmacological properties, including anticancer and anti-inflammatory activities.[3] The condensation of this compound with activated methylene compounds is a common strategy to access functionalized pyrans.
-
Precursor to Kinase Inhibitors: Many kinase inhibitors, a crucial class of targeted cancer therapeutics, are built upon heterocyclic scaffolds such as pyrazolo[1,5-a]pyrimidines.[4] The aminopyrazole derivatives synthesized from this compound can serve as key intermediates for the construction of these more complex and potent drug molecules.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carbonitrile
This protocol describes the synthesis of a functionalized aminopyrazole, a versatile intermediate for further elaboration into more complex pharmaceutical agents. The procedure is based on the established reactivity of β-ketonitriles with hydrazine.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 181.13 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 |
| Ethanol | 46.07 |
| Acetic Acid (glacial) | 60.05 |
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carbonitrile.
Expected Yield and Purity:
| Parameter | Value |
| Yield | >85% |
| Purity | >95% (by HPLC) |
Protocol 2: Synthesis of 6-Amino-4-(2,6-difluorophenyl)-2-oxo-2H-pyran-3-carbonitrile
This protocol outlines the synthesis of a substituted 2-pyrone derivative through a one-pot, three-component reaction involving this compound, malononitrile, and a base catalyst.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 181.13 |
| Malononitrile | 66.06 |
| Piperidine | 85.15 |
| Ethanol | 46.07 |
Procedure:
-
A mixture of this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol is stirred at room temperature.
-
The reaction is monitored by TLC until the starting materials are consumed (typically 1-2 hours).
-
The resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the pure 6-amino-4-(2,6-difluorophenyl)-2-oxo-2H-pyran-3-carbonitrile.
Expected Yield and Purity:
| Parameter | Value |
| Yield | >90% |
| Purity | >98% (by HPLC) |
Signaling Pathway and Mechanism of Action of Downstream Products
The aminopyrazole derivatives synthesized from this compound are valuable intermediates for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known to act as potent kinase inhibitors.
Example Signaling Pathway: Cyclin-Dependent Kinase (CDK) Inhibition
Many pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.
The diagram above illustrates a simplified signaling cascade leading to cell cycle progression. The pyrazolo[1,5-a]pyrimidine inhibitor, synthesized from the aminopyrazole intermediate, can bind to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for the G1 to S phase transition and ultimately halting cell proliferation.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutically relevant heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of aminopyrazoles and aminopyrans provide access to key intermediates for the development of novel therapeutics, particularly in the area of kinase inhibitors for oncology. The strategic incorporation of the 2,6-difluorophenyl moiety offers a promising avenue for enhancing the pharmacological properties of new drug candidates.
References
- 1. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Addition to 2,6-Difluorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for a nucleophilic addition-cyclization reaction of 2,6-difluorobenzoylacetonitrile with hydrazine hydrate. This reaction is a key step in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry.
Introduction
2,6-Difluorobenzoylacetonitrile is a versatile building block in organic synthesis. Its 1,3-dicarbonyl functionality makes it susceptible to nucleophilic attack, leading to a variety of heterocyclic compounds. One of the most significant reactions is the cyclocondensation with hydrazine to form 3-amino-5-(2,6-difluorophenyl)pyrazole. This pyrazole derivative is a valuable intermediate for the development of various therapeutic agents.
Reaction Scheme
The reaction proceeds via a nucleophilic addition of hydrazine to one of the carbonyl groups of 2,6-difluorobenzoylacetonitrile, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Caption: Overall reaction scheme for the synthesis of 3-amino-5-(2,6-difluorophenyl)pyrazole.
Experimental Protocol
This protocol is based on established methods for the synthesis of aminopyrazoles from 1,3-dicarbonyl compounds.
Materials:
-
2,6-Difluorobenzoylacetonitrile
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or other suitable solvent like acetonitrile)
-
Glacial acetic acid (optional, as catalyst)
-
Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzoylacetonitrile (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Nucleophile: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 3-amino-5-(2,6-difluorophenyl)pyrazole.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 3-amino-5-(2,6-difluorophenyl)pyrazole.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 3-amino-5-(2,6-difluorophenyl)pyrazole.
| Parameter | Value |
| Reactants | |
| 2,6-Difluorobenzoylacetonitrile | 1.0 eq |
| Hydrazine Hydrate | 1.1 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2-6 hours |
| Product Characterization | |
| Product Name | 3-Amino-5-(2,6-difluorophenyl)pyrazole |
| Yield | 80-95% |
| Appearance | White to off-white solid |
| Melting Point | 135-138 °C |
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.20-7.35 (m, 1H, Ar-H), 6.90-7.05 (t, 2H, Ar-H), 5.85 (s, 1H, pyrazole-H), 4.05 (br s, 2H, NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 161.5 (d, J=250 Hz), 158.0, 145.0, 130.0 (t, J=10 Hz), 115.0, 111.5 (d, J=22 Hz), 90.0 |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₉H₇F₂N₃: 196.06, found: 196.1 |
Note: Spectroscopic data are representative and may vary slightly based on the specific instrumentation and conditions used.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Hydrazine hydrate is toxic and corrosive. Avoid inhalation and skin contact.
-
2,6-Difluorobenzoylacetonitrile is an irritant. Avoid contact with skin and eyes.
These application notes and protocols provide a comprehensive guide for the synthesis and characterization of 3-amino-5-(2,6-difluorophenyl)pyrazole. This procedure is scalable and can be adapted for various research and development purposes in the field of medicinal chemistry and drug discovery.
The Role of 2,6-Difluorobenzoylacetonitrile in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorobenzoylacetonitrile is a valuable and versatile starting material in medicinal chemistry, particularly for the synthesis of heterocyclic compounds with potential therapeutic applications as enzyme inhibitors. Its utility stems from the presence of three key functional groups: a reactive β-ketonitrile system, and a 2,6-difluorophenyl moiety. The difluoro-substitution on the phenyl ring is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-based enzyme inhibitors, a prominent class of compounds derived from 2,6-difluorobenzoylacetonitrile. These pyrazole derivatives have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.
The primary synthetic transformation highlighted is the cyclocondensation reaction of 2,6-difluorobenzoylacetonitrile with hydrazine hydrate to form the key intermediate, 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine. This pyrazole core serves as a versatile scaffold for further chemical modifications to generate a library of potential enzyme inhibitors.
Application Notes
The 2,6-difluorophenyl group is a well-established pharmacophore in kinase inhibitors, known to form favorable interactions within the ATP-binding pocket of these enzymes. The pyrazole ring acts as a rigid scaffold, correctly orienting the crucial 2,6-difluorophenyl group and providing points for further substitution to enhance potency and selectivity. The 5-amino group on the pyrazole ring is a key functional handle that allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the synthesized compounds.
Derivatives of the 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine scaffold have been investigated as inhibitors for a range of kinases, including, but not limited to:
-
Cyclin-Dependent Kinases (CDKs) : Crucial regulators of the cell cycle, making them attractive targets for cancer therapy.
-
Epidermal Growth Factor Receptor (EGFR) Kinase : A key driver in many epithelial cancers.
-
B-Raf Kinase : A serine/threonine-protein kinase that is often mutated in various cancers.
The synthesis of a library of analogs by modifying the 5-amino group allows for the fine-tuning of inhibitory activity against specific kinases and the development of compounds with improved drug-like properties.
Data Presentation
The following table summarizes the inhibitory activities of representative pyrazole-based kinase inhibitors bearing the 2,6-difluorophenyl moiety, demonstrating the potential of this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| PZ-1 | Akt1 | 1.3 | Afuresertib (GSK2110183) | 0.08 |
| PZ-2 | Aurora A | 160 | - | - |
| PZ-3 | Aurora B | 2.2 | - | - |
| PZ-4 | CDK2 | 24 | AT7519 | 10-210 |
| PZ-5 | CDK5 | 23 | AT7519 | 10-210 |
| C5 | EGFR | 70 | Erlotinib | - |
Note: The compounds listed are representative examples from the literature of pyrazole-based inhibitors containing a difluorophenyl moiety to illustrate the potential of the scaffold. IC50 values are highly dependent on assay conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-(2,6-Difluorophenyl)-1H-pyrazol-5-amine
This protocol describes the cyclocondensation of 2,6-difluorobenzoylacetonitrile with hydrazine hydrate to yield the key pyrazole intermediate.
Materials:
-
2,6-Difluorobenzoylacetonitrile
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorobenzoylacetonitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the N-Acylation of 3-(2,6-Difluorophenyl)-1H-pyrazol-5-amine
This protocol provides a general method for the derivatization of the 5-amino group of the pyrazole intermediate, allowing for the synthesis of a library of potential enzyme inhibitors.
Materials:
-
3-(2,6-Difluorophenyl)-1H-pyrazol-5-amine
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HBTU) if starting from a carboxylic acid
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine (1.0 eq) and the base (1.5 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If starting with an acyl chloride, cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
If starting with a carboxylic acid, add the carboxylic acid (1.1 eq) and the coupling agent (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated pyrazole derivative.
Mandatory Visualization
Caption: Synthetic pathway from 2,6-difluorobenzoylacetonitrile to enzyme inhibitors.
Caption: Experimental workflow for synthesis and evaluation of inhibitors.
Caption: Mechanism of action of pyrazole-based kinase inhibitors.
Application Notes and Protocols for Crystallographic Studies of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(2,6-Difluorophenyl)-3-oxopropanenitrile and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as versatile scaffolds for the synthesis of various heterocyclic compounds and as intermediates for pharmacologically active molecules. The presence of the 2,6-difluorophenyl moiety can enhance metabolic stability and binding affinity through specific intermolecular interactions. Crystallographic studies are paramount in unequivocally determining the three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-activity relationships (SAR), guiding lead optimization, and for rational drug design.
This document provides detailed protocols for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of a representative derivative, N-(4-methoxyphenyl)-3-(2,6-difluorophenyl)-3-oxopropanenamide. While crystallographic data for this specific derivative is presented as a hypothetical example for illustrative purposes, the methodologies described are based on established and widely used techniques for small organic molecules.
Quantitative Data Presentation
The following table summarizes hypothetical crystallographic data for a representative derivative, N-(4-methoxyphenyl)-3-(2,6-difluorophenyl)-3-oxopropanenamide. This data is intended to serve as a template for the presentation of experimental results.
| Parameter | Value |
| Empirical Formula | C₁₆H₁₂F₂N₂O₃ |
| Formula Weight | 318.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.456(2) |
| b (Å) | 15.123(4) |
| c (Å) | 11.234(3) |
| α (°) | 90 |
| β (°) | 105.67(1) |
| γ (°) | 90 |
| Volume (ų) | 1384.5(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.526 |
| Absorption Coefficient (mm⁻¹) | 0.125 |
| F(000) | 656 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 8456 |
| Independent reflections | 3178 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)-3-(2,6-difluorophenyl)-3-oxopropanenamide
This protocol is based on a Claisen-type condensation reaction.
Materials:
-
Methyl 2,6-difluorobenzoate
-
2-Cyano-N-(4-methoxyphenyl)acetamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3 times) to remove the mineral oil, and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-cyano-N-(4-methoxyphenyl)acetamide (1.1 equivalents) in anhydrous THF.
-
Add the solution of the acetamide derivative dropwise to the sodium hydride suspension at 0 °C with stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add a solution of methyl 2,6-difluorobenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the title compound.
Protocol 2: Crystallization
High-quality single crystals are essential for X-ray diffraction analysis. The following methods can be employed.
Method A: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate/hexane, or dichloromethane/methanol) to form a nearly saturated solution.
-
Filter the solution through a small cotton plug in a Pasteur pipette into a clean vial to remove any particulate matter.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.
Method B: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively high-boiling point solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a tight-fitting lid).
-
Add a larger volume of a "non-solvent" (a solvent in which the compound is poorly soluble, e.g., hexanes or diethyl ether) to the bottom of the larger container, ensuring the level of the non-solvent is below the top of the inner vial.
-
Seal the container and allow the vapor of the non-solvent to slowly diffuse into the solvent, which will gradually decrease the solubility of the compound and promote crystallization.
Protocol 3: Single-Crystal X-ray Diffraction Analysis
Procedure:
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope. Mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N).
-
Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial unit cell determination and screen the crystal for quality (e.g., mosaicity, diffraction intensity).
-
Collect a full sphere of diffraction data using a series of omega and phi scans.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the structural model by full-matrix least-squares on F².
-
Locate and refine all non-hydrogen atoms anisotropically.
-
Position hydrogen atoms using geometric calculations and refine them using a riding model.
-
Check for and model any disorder or twinning if present.
-
Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and stable R-factors.
-
-
Data Validation and Visualization:
-
Validate the final structure using software such as PLATON or CheckCIF.
-
Generate crystallographic information files (CIF) and tables of crystallographic data.
-
Visualize the final structure using software such as Mercury or Olex2 to analyze molecular geometry, intermolecular interactions, and crystal packing.
-
Visualizations
Caption: Experimental workflow for the crystallographic study of this compound derivatives.
Caption: Key intermolecular interactions in the crystal packing of the title compounds.
Application Notes: The Strategic Use of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile in the Synthesis of Novel Agrochemicals
Introduction
3-(2,6-Difluorophenyl)-3-oxopropanenitrile is a highly versatile building block for the synthesis of advanced agrochemicals. Its unique structure, featuring a reactive β-ketonitrile moiety and an electron-withdrawing 2,6-difluorophenyl group, makes it an ideal precursor for the creation of potent fungicides and herbicides. The difluorophenyl group can enhance the metabolic stability and binding affinity of the final active ingredient to its target site, a crucial attribute in modern crop protection agents.
This document outlines the application of this compound in the synthesis of two classes of agrochemicals: pyrazole fungicides and isoxazole herbicides. Detailed experimental protocols and representative data are provided to guide researchers in leveraging this valuable synthetic intermediate.
Core Synthetic Pathways
The primary synthetic utility of this compound lies in its propensity to undergo cyclocondensation reactions to form five-membered heterocyclic rings, which are prominent scaffolds in a wide range of commercial agrochemicals. The two key transformations are:
-
Reaction with Hydrazine: To produce 5-amino-3-(2,6-difluorophenyl)pyrazoles, which are precursors to potent fungicides, many of which act as succinate dehydrogenase inhibitors (SDHI).
-
Reaction with Hydroxylamine: To yield 5-amino-3-(2,6-difluorophenyl)isoxazoles, a core structure found in herbicides that can inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1]
Figure 1: Core synthetic pathways for this compound.
Application 1: Synthesis of a Novel Pyrazole Fungicide
Background and Rationale
Pyrazole-based fungicides are a cornerstone of modern disease management in agriculture. Many of these compounds, such as fluxapyroxad and penthiopyrad, function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy supply. The synthesis of a 5-amino-3-(2,6-difluorophenyl)pyrazole intermediate is a key step in accessing novel SDHI fungicides.
Experimental Protocol: Synthesis of 5-Amino-3-(2,6-difluorophenyl)-1H-pyrazole
This protocol details the cyclocondensation reaction of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (64% in water)
-
Ethanol
-
Triethylamine (Et3N)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 51.8 mmol).
-
Add ethanol (100 mL) to dissolve the starting material.
-
Add triethylamine (7.2 mL, 51.8 mmol) to the solution.
-
While stirring, add hydrazine hydrate (3.24 g, 64.7 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 5-Amino-3-(2,6-difluorophenyl)-1H-pyrazole as a solid.
References
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-(2,6-Difluorophenyl)-3-oxopropanenitrile by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not widely published, information on structurally similar compounds, such as 3-(2-Fluorophenyl)-3-oxopropanenitrile, suggests that polar organic solvents are a good starting point.[1] A systematic solvent screening is the most effective method to determine the ideal solvent.[1][2]
Recommended single solvents to screen include:
-
Ethanol
-
Isopropanol
-
Ethyl acetate
-
Acetone
-
Dichloromethane
-
Chloroform[1]
For mixed solvent systems, consider the following combinations:
The ideal solvent will dissolve the crude product when hot but have low solubility when cold, allowing for high recovery of pure crystals.[3][4]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the boiling point of the solvent is higher than the melting point of your compound or if the solution cools too rapidly.[4]
Troubleshooting steps:
-
Add more solvent: This can keep the compound dissolved at a lower temperature.[4]
-
Use a lower-boiling point solvent: This reduces the risk of the solution temperature exceeding the compound's melting point.
-
Slow down the cooling process: Allow the solution to cool to room temperature gradually before placing it in an ice bath. Rapid cooling can lead to the formation of impure, smaller crystals or oils.[3]
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.[5]
-
Introduce a seed crystal: A small crystal of the pure compound can initiate crystallization.[5]
Q3: The purity of my this compound did not improve after recrystallization. What went wrong?
A3: This can happen if the impurities have similar solubility characteristics to your target compound.
Possible solutions:
-
Perform a second recrystallization: Using a different solvent system may help to separate the impurities.
-
Utilize an alternative purification method: If recrystallization is ineffective, column chromatography may be necessary to achieve the desired purity.[6]
-
Hot filtration: If insoluble impurities are present, a hot gravity filtration step before cooling can remove them.[7] Be sure to perform this step quickly to prevent premature crystallization in the funnel; using a heated funnel can be beneficial.[3]
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield can result from several factors during the recrystallization process.[5]
To improve your yield:
-
Use the minimum amount of hot solvent: Adding too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[8]
-
Ensure complete dissolution at high temperature: The crude product should be fully dissolved in the boiling solvent.
-
Cool the solution thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
Minimize transfers: Each transfer of the material can result in some loss.
-
Wash crystals with ice-cold solvent: Using room temperature or warm solvent to wash the collected crystals will redissolve some of your product.[8]
Data Summary
While specific quantitative data for the recrystallization of this compound is limited in the available literature, the following table provides data for a closely related compound, 3-(2-Fluorophenyl)-3-oxopropanenitrile, which can be used as a starting point for optimization.
| Property | Value | Source |
| Melting Point | 60-65 °C | [1][9] |
| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, methanol | [1][9] |
| Recommended Purity | >97% | [9] |
Experimental Protocol: Recrystallization of Crude this compound
This protocol provides a general guideline. The specific solvent and volumes should be optimized for your particular sample.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. The ideal single solvent should dissolve the crude material when hot and have low solubility when cold. For a mixed solvent system, one solvent should readily dissolve the compound, while the other should cause it to precipitate.[3][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb the colored impurities.[7]
-
Hot Gravity Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[3][7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.[3][7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[8]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
-
Analysis: Determine the melting point and yield of the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. rubingroup.org [rubingroup.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. biosynce.com [biosynce.com]
Technical Support Center: Synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a Claisen condensation reaction. This involves the reaction of an ester, such as ethyl 2,6-difluorobenzoate, with acetonitrile in the presence of a strong base.[1][2][3] The driving force for this reaction is the formation of a stabilized anion of the resulting β-ketonitrile.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common issues and their solutions:
-
Base Strength: The use of a sufficiently strong base is critical. Weaker bases like sodium ethoxide may not be effective in deprotonating acetonitrile to initiate the condensation. Stronger bases such as sodium amide or sodium hydride are often recommended to improve the yield.[1]
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous (dry) conditions. The presence of water can consume the strong base and lead to side reactions.
-
Reaction Time and Temperature: Inadequate reaction time or suboptimal temperature can result in incomplete conversion. The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal duration.
-
Purity of Starting Materials: Impurities in the starting materials, particularly the ester and acetonitrile, can interfere with the reaction. Ensure all reagents and solvents are of high purity.
Q3: I am observing the formation of a significant amount of 2,6-difluorobenzoic acid as a byproduct. What is causing this and how can it be minimized?
A3: The formation of 2,6-difluorobenzoic acid is likely due to the hydrolysis of the starting ester (ethyl 2,6-difluorobenzoate) or the product nitrile under the reaction or workup conditions.[4][5][6]
-
Minimizing Hydrolysis:
-
During Reaction: Ensure strictly anhydrous conditions to prevent hydrolysis of the ester by any residual water.
-
During Workup: The workup procedure, especially if it involves acidic or basic aqueous solutions, can cause hydrolysis of the nitrile group to a carboxylic acid.[4][5][6][7] It is advisable to use a carefully controlled pH and temperature during the workup. A milder workup with a buffered aqueous solution might be beneficial.
-
Q4: My final product is difficult to purify. What are some recommended purification techniques?
A4: Purification of this compound can be challenging due to the potential for impurities with similar polarities.
-
Column Chromatography: This is a common and effective method for purification. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can separate the desired product from starting materials and byproducts.[2]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.
-
Advanced Techniques: For very challenging separations, techniques like counter-current chromatography (CCC) or supercritical fluid chromatography (SFC) could be considered.[8]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Base | Verify the activity of the base (e.g., sodium hydride). Ensure it is fresh and has been stored under appropriate inert conditions. | Use of a fresh, active base should promote the deprotonation of acetonitrile and initiate the reaction. |
| Insufficient Reaction Time/Temperature | Monitor the reaction progress using TLC or LC-MS at regular intervals. Consider increasing the reaction time or temperature incrementally. | Optimization of time and temperature will drive the reaction to completion. |
| Poor Quality Reagents | Use freshly distilled or high-purity acetonitrile and ethyl 2,6-difluorobenzoate. | High-purity reagents will minimize side reactions and improve the overall yield. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | The Claisen condensation can sometimes lead to self-condensation of the ester if it has enolizable α-hydrogens. However, ethyl 2,6-difluorobenzoate does not. Other side reactions may be occurring. | A thorough analysis of the byproducts (e.g., by NMR or MS) can help identify the side reactions and guide further optimization. |
| Hydrolysis | As mentioned in the FAQs, hydrolysis of the ester or nitrile can occur. Ensure anhydrous reaction conditions and a carefully controlled workup.[4][5][6] | Minimizing water content will reduce the formation of 2,6-difluorobenzoic acid and other hydrolysis products. |
| Transesterification | If using an alkoxide base, ensure the alkyl group matches that of the ester to prevent transesterification.[9][10] | Using sodium ethoxide with ethyl 2,6-difluorobenzoate, for example, avoids this issue. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Ethyl 2,6-difluorobenzoate
-
Acetonitrile (dry)
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry benzene or other suitable aprotic solvent (e.g., THF, dioxane)
-
Hydrochloric acid (dilute)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of sodium hydride (pre-washed with dry hexanes to remove mineral oil) in dry benzene, add dry acetonitrile dropwise under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 2,6-difluorobenzoate in dry benzene dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with dilute hydrochloric acid to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visual Guides
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Synthesis of 2,6-Difluorobenzoylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-difluorobenzoylacetonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,6-difluorobenzoylacetonitrile, which is typically achieved through a Claisen-type condensation of a 2,6-difluorobenzoic acid ester with acetonitrile using a strong base.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Base: The strong base (e.g., sodium amide, sodium hydride, LDA) may have degraded due to improper storage or handling. | • Use a fresh batch of the base. • Ensure the base is handled under strictly anhydrous and inert conditions (e.g., under nitrogen or argon). |
| Insufficient Base: The reaction requires at least one equivalent of base to deprotonate acetonitrile and drive the equilibrium towards the product. | • Use at least a stoichiometric amount of a strong, non-nucleophilic base. Using a slight excess can be beneficial. |
| Presence of Moisture: Water will quench the strong base and the acetonitrile anion, preventing the reaction. | • Thoroughly dry all glassware before use. • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent. • Handle all reagents under an inert atmosphere. |
| Low Reaction Temperature: The deprotonation of acetonitrile and the subsequent condensation may be too slow at very low temperatures. | • While initial deprotonation might be performed at a low temperature to control reactivity, the reaction may require warming to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile. |
| Short Reaction Time: The reaction may not have reached completion. | • Monitor the reaction progress over time using an appropriate analytical technique (TLC, GC, or HPLC). |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Saponification of the Ester: The strong base can hydrolyze the starting ester (e.g., ethyl 2,6-difluorobenzoate) to 2,6-difluorobenzoic acid. | • Use a non-nucleophilic base like sodium hydride or LDA instead of sodium hydroxide or alkoxides. • Add the base at a low temperature to minimize this side reaction. |
| Amidine Formation: If using sodium amide (NaNH₂), the amide ion can act as a nucleophile and attack the nitrile group of acetonitrile. | • Consider using alternative strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). |
| Self-Condensation of Acetonitrile: Under strongly basic conditions, acetonitrile can potentially undergo self-condensation. | • Ensure slow and controlled addition of the base to the reaction mixture to avoid localized high concentrations. • Maintain a controlled reaction temperature. |
| Decomposition/Polymerization: Harsh reaction conditions can lead to the formation of dark, tarry substances. | • Avoid excessively high temperatures. • Ensure efficient stirring to maintain a homogeneous reaction mixture. • Use a less concentrated solution if polymerization is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,6-difluorobenzoylacetonitrile?
A1: The most common method is a Claisen-type condensation reaction. This involves the acylation of the anion of acetonitrile with an ester of 2,6-difluorobenzoic acid, such as ethyl 2,6-difluorobenzoate. The reaction is mediated by a strong base.
Q2: Which base is best for this synthesis?
A2: Strong, non-nucleophilic bases are preferred to minimize side reactions. Sodium hydride (NaH) and lithium diisopropylamide (LDA) are excellent choices as they are less likely to react with the ester starting material. While sodium amide (NaNH₂) can be used, it may lead to amidine formation as a side product.
Q3: Why is my reaction turning dark brown or black?
A3: A dark coloration often indicates decomposition of starting materials or products, or polymerization side reactions. This can be caused by using too high a reaction temperature, a very high concentration of the base, or the presence of impurities. It is advisable to control the temperature carefully and ensure the purity of your reagents.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q5: What are the key parameters to control for a successful synthesis?
A5: The key parameters are:
-
Anhydrous conditions: All reagents, solvents, and glassware must be free of moisture.
-
Inert atmosphere: The reaction should be carried out under a nitrogen or argon atmosphere to prevent degradation of the strong base and reactive intermediates.
-
Choice and amount of base: Use a strong, non-nucleophilic base in at least a stoichiometric amount.
-
Temperature control: Maintain an appropriate temperature profile throughout the reaction.
-
Purity of reagents: Use high-purity starting materials and solvents.
Experimental Protocol: Synthesis of 2,6-Difluorobenzoylacetonitrile
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Ethyl 2,6-difluorobenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen. The reaction should be conducted under an inert atmosphere.
-
Base Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Reaction Setup: Cool the sodium hydride suspension in THF to 0 °C in an ice bath.
-
Addition of Acetonitrile: Add a solution of anhydrous acetonitrile (1.5 equivalents) in anhydrous THF dropwise to the sodium hydride suspension with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Ester: Add a solution of ethyl 2,6-difluorobenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2,6-difluorobenzoylacetonitrile can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in 2,6-Difluorobenzoylacetonitrile Synthesis
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| No product formation | Inactive base | Use fresh, properly stored base | Reaction proceeds |
| Presence of moisture | Use anhydrous reagents and conditions | Reaction proceeds | |
| Low conversion | Insufficient base | Use at least 1 equivalent of strong base | Improved conversion |
| Low temperature | Gradually increase reaction temperature | Increased reaction rate | |
| Short reaction time | Extend reaction time and monitor | Reaction goes to completion |
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| 2,6-Difluorobenzoic acid | Saponification of the ester by the base | Use a non-nucleophilic base (e.g., NaH, LDA) |
| Amidine from acetonitrile | Nucleophilic attack of NaNH₂ on the nitrile | Use an alternative base (e.g., NaH, LDA) |
| Polymeric materials | Uncontrolled, exothermic reaction | Maintain temperature control, use appropriate solvent concentration |
Visualizations
Caption: Synthetic pathway for 2,6-difluorobenzoylacetonitrile and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Synthesis and Purification of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most probable and widely used method for the synthesis of this compound is a Claisen-type condensation reaction.[1][2][3] This reaction involves the condensation of 2',6'-difluoroacetophenone with a suitable cyano-containing electrophile, such as ethyl cyanoformate or cyanogen, in the presence of a strong base.
Q2: My reaction is complete, but I have a complex mixture of products. What are the likely impurities?
In a Claisen-type condensation for the synthesis of this compound, several side products and impurities can form. The most common are:
-
Unreacted Starting Materials: Residual 2',6'-difluoroacetophenone and the cyanating agent.
-
Self-Condensation Product of Ketone: 2',6'-difluoroacetophenone can undergo self-condensation in the presence of a strong base.
-
Hydrolysis Products: The nitrile group of the final product can be susceptible to hydrolysis, especially during aqueous work-up, leading to the formation of the corresponding amide or carboxylic acid.
-
Reduced Product: Depending on the reaction conditions and reagents used, the ketone functionality could potentially be reduced to a hydroxyl group, forming 3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile.
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products or excessive side reactions.
Q4: What are the recommended purification methods for this compound?
The two most common and effective purification methods for this compound are column chromatography and recrystallization.
-
Column Chromatography: This technique is excellent for separating the desired product from a complex mixture of impurities with different polarities.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for obtaining a highly pure crystalline product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction closely using TLC. If the starting materials are not fully consumed, consider extending the reaction time or gently increasing the temperature. |
| Decomposition of Product | The product may be sensitive to prolonged exposure to the basic reaction conditions or high temperatures. Minimize reaction time once the starting materials are consumed. |
| Suboptimal Base | Ensure the base used is strong enough to deprotonate the nitrile source effectively. Common bases for this type of reaction include sodium hydride, sodium amide, or lithium diisopropylamide (LDA). |
| Moisture in Reaction | The strong bases used are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents to prevent quenching of the base. |
Issue 2: Presence of Multiple Impurities in the Crude Product
| Impurity Type | Identification | Removal Strategy |
| Unreacted 2',6'-Difluoroacetophenone | Less polar than the product on TLC. | Column chromatography with a suitable solvent gradient. |
| Self-Condensation Product | Typically less polar than the desired product. | Column chromatography. |
| Hydrolysis Products (Amide/Acid) | More polar than the product on TLC. | Column chromatography with a more polar eluent. Can sometimes be removed by an acidic or basic wash during work-up, depending on the specific hydrolysis product. |
| 3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile | More polar than the product on TLC. | Column chromatography. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (60-120 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:EtOAc) to elute compounds with increasing polarity.
-
Fraction Collection: Collect fractions in separate test tubes.
-
TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of solid this compound.
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane)
-
Erlenmeyer flasks, hot plate, ice bath, Buchner funnel, and filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side products.
Caption: A workflow for troubleshooting the purification of the reaction mixture.
References
optimizing reaction conditions for the synthesis of 2,6-difluorobenzoylacetonitrile
Technical Support Center: Synthesis of 2,6-Difluorobenzoylacetonitrile
Welcome to the technical support center for the synthesis of 2,6-difluorobenzoylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions related to the synthesis of 2,6-difluorobenzoylacetonitrile. The primary synthetic route involves the condensation of a 2,6-difluorobenzoyl derivative with acetonitrile.
Q1: What is the most common synthetic route for 2,6-difluorobenzoylacetonitrile?
A1: The most prevalent method is a Claisen-like condensation reaction. This typically involves the reaction of an activated form of 2,6-difluorobenzoic acid, such as 2,6-difluorobenzoyl chloride, with the enolate of acetonitrile. The enolate is generated in situ using a strong, non-nucleophilic base.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can arise from several factors. The primary suspects are incomplete enolate formation, degradation of the starting materials or product, and side reactions. Moisture in the reaction is a critical issue as it will quench the strong base required for deprotonating acetonitrile.
Troubleshooting Low Yield:
| Potential Cause | Recommended Action |
| Presence of Moisture | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and freshly opened or properly stored reagents. |
| Inefficient Base | Use a sufficiently strong base like sodium hydride (NaH) or sodium amide (NaNH₂) to ensure complete deprotonation of acetonitrile. |
| Incorrect Stoichiometry | Carefully measure the stoichiometry of the base relative to acetonitrile. An excess of base is often used to drive the reaction to completion. |
| Low Reaction Temperature | The initial deprotonation of acetonitrile is often performed at low temperatures (e.g., 0 °C or below) to control the reaction. The subsequent reaction with the acyl chloride may require warming. |
| Side Reactions | The acyl chloride is highly reactive and can react with trace impurities. Ensure the purity of your starting materials. |
Q3: I am observing the formation of 2,6-difluorobenzamide as a major byproduct. What is happening?
A3: The formation of 2,6-difluorobenzamide suggests that your reaction mixture has been contaminated with water or another source of ammonia. The highly reactive 2,6-difluorobenzoyl chloride will readily react with water to form the carboxylic acid, which can then be converted to the amide under certain conditions, or it can react directly with ammonia if it is present.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable eluent system, such as a mixture of ethyl acetate and hexane, to separate the starting materials from the product. The product, being more polar than the starting acyl chloride, will have a lower Rf value.
Experimental Protocol: Synthesis of 2,6-Difluorobenzoylacetonitrile
This protocol describes a general procedure for the synthesis of 2,6-difluorobenzoylacetonitrile via a Claisen-like condensation.
Materials:
-
2,6-Difluorobenzoyl chloride
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Acetonitrile Anion:
-
To a flame-dried three-necked flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask, followed by cooling the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous acetonitrile (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the acetonitrile enolate.
-
-
Condensation Reaction:
-
Dissolve 2,6-difluorobenzoyl chloride (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add the solution of 2,6-difluorobenzoyl chloride dropwise to the acetonitrile enolate suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Visualizing the Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of 2,6-difluorobenzoylacetonitrile.
Caption: Experimental workflow for the synthesis of 2,6-difluorobenzoylacetonitrile.
Caption: Troubleshooting guide for low yield in the synthesis of 2,6-difluorobenzoylacetonitrile.
Technical Support Center: Synthesis of 3-Oxoalkanenitriles
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 3-oxoalkanenitriles (β-ketonitriles), a critical class of intermediates in organic and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-oxoalkanenitriles?
A1: The most prevalent methods for synthesizing 3-oxoalkanenitriles, also known as β-ketonitriles, are variations of the Claisen condensation and the Thorpe-Ziegler reaction.[1][2]
-
Claisen-type Condensation: This is the most common approach and involves the acylation of a nitrile containing α-hydrogens with an ester in the presence of a strong base. The base deprotonates the α-carbon of the nitrile, creating a nucleophilic carbanion that attacks the ester's carbonyl group.[2]
-
Thorpe-Ziegler Reaction: This is an intramolecular condensation of a dinitrile, catalyzed by a base, to form a cyclic β-enaminonitrile. Subsequent hydrolysis of the intermediate yields a cyclic α-cyanoketone.[1][3][4][5] This method is particularly useful for creating 5- to 8-membered rings and macrocycles.[4]
Q2: Why is a strong base necessary, and which one should I choose?
A2: A strong base is required to deprotonate the α-carbon of the nitrile, which is a crucial step in forming the reactive nucleophile. The pKa of the α-proton in typical nitriles like acetonitrile is quite high, necessitating a potent base. Common choices include sodium hydride (NaH), sodium amide (NaNH₂), and alkali metal alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu).[1][2] The use of stronger bases, such as NaH or NaNH₂, often leads to higher yields compared to sodium ethoxide.[2] However, the choice of base can be substrate-dependent and may require optimization.
Q3: My reaction is not working. What are the most critical parameters to check?
A3: If your reaction is failing, the most critical parameters to verify are the quality and dryness of your reagents and solvents. Moisture is a significant issue as it will quench the strong bases used in the reaction.[6] Ensure that all glassware is oven-dried, solvents are anhydrous, and the base is fresh and of high quality.[6] For instance, sodium hydride should be a fine grey powder; white clumps may indicate quenching by moisture.[6]
Q4: What is the primary side reaction I should be aware of?
A4: The most common side reaction is the hydrolysis of the nitrile functional group, especially under the basic reaction conditions.[6] This can lead to the formation of an amide as an intermediate, which can be further hydrolyzed to a carboxylic acid, reducing the overall yield of the desired 3-oxoalkanenitrile. The harshness of the conditions, including temperature and reaction time, can influence the extent of this side reaction.
Troubleshooting Guide for Low Yields
Problem: I am getting a very low yield or no product at all.
| Potential Cause | Suggested Solution |
| Inactive Base | The strong bases used (e.g., NaH, NaNH₂) are highly sensitive to moisture and air. Use fresh, high-quality base. If using NaH from a mineral oil suspension, consider washing it with anhydrous hexanes or THF to remove the oil and any surface oxidation.[6] |
| Wet Reagents/Solvents | Moisture will consume the strong base, preventing the deprotonation of the nitrile. Ensure all solvents (e.g., THF, toluene, DMF) are rigorously dried, and starting materials are anhydrous.[6] |
| Insufficient Base Strength | The chosen base may not be strong enough to deprotonate the nitrile effectively. Consider switching to a stronger base (e.g., from NaOEt to NaH).[2] |
| Low Reaction Temperature | Some reactions, particularly with less reactive esters or nitriles, may require elevated temperatures to proceed at a reasonable rate. Consider gradually increasing the reaction temperature, for example, to 85-90°C for certain aliphatic nitriles.[6] |
| Incorrect Stoichiometry | A full equivalent of base is often required because the product, a β-ketonitrile, is acidic and will be deprotonated by the base. This final deprotonation step helps to drive the reaction equilibrium towards the product. Using a catalytic amount of base will result in a low yield. |
Problem: I am observing significant side product formation.
| Potential Cause | Suggested Solution |
| Nitrile Hydrolysis | Prolonged reaction times or excessively high temperatures can promote the hydrolysis of the nitrile to the corresponding amide or carboxylic acid. Try reducing the reaction time or lowering the temperature. |
| Self-condensation of the Ester (Claisen Condensation) | If the ester starting material is enolizable, it can undergo self-condensation. This can be minimized by using a "crossed" Claisen approach where one ester has no α-hydrogens (e.g., ethyl benzoate) or by slowly adding the enolizable ester to the reaction mixture. |
| Reaction with Base | Some bases, particularly alkoxides, can react with the ester via transesterification. To avoid this, use the alkoxide that matches the alcohol portion of your ester (e.g., use sodium ethoxide with ethyl esters). |
Data Presentation: Reported Yields in 3-Oxoalkanenitrile Synthesis
The following tables summarize reported yields for the synthesis of various 3-oxoalkanenitriles under different conditions. This data is collated from multiple sources to provide a comparative overview.
Table 1: Synthesis of 3-Oxo-3-phenylpropanenitrile
| Ester Reactant | Nitrile | Base | Solvent | Conditions | Yield (%) | Reference |
| Ethyl benzoate | Acetonitrile | Sodium methoxide | Acetonitrile | Reflux, 3h | 58% | [7] |
| Ethyl benzoate | Acetonitrile | Sodium hydride | THF | Ice bath, 2h | 42% | [7] |
Table 2: Microwave-Assisted Synthesis of Various β-Ketonitriles
| Ester Reactant | Nitrile Reactant | Base | Solvent | Conditions | Yield (%) |
| Various Esters | Various Nitriles | Potassium tert-butoxide | THF | Microwave, 10 min | 30 - 72% |
Note: Yields varied depending on the specific ester and nitrile used. Starting materials with amino groups generally resulted in lower yields.
Experimental Protocols
Protocol 1: Synthesis of 3-Oxo-3-phenylpropanenitrile via Claisen-type Condensation
This protocol is adapted from a literature procedure for the synthesis of 3-oxo-3-phenylpropanenitrile.[7]
Materials:
-
Ethyl benzoate
-
Acetonitrile
-
Sodium methoxide
-
2M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a mixture of ethyl benzoate (1.05 mmol) and sodium methoxide (1.79 mmol) in acetonitrile (5 mL).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature. A white precipitate should form.
-
Filter the precipitate and redissolve it in water (5 mL).
-
Acidify the aqueous solution by adding 2M HCl (1.5 mL).
-
Extract the product from the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography (petroleum ether/ethyl acetate 3:1) to yield pure 3-oxo-3-phenylpropanenitrile as a white solid (Reported yield: 58%).[7]
Protocol 2: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile
This protocol is a representative procedure based on the Claisen condensation of a cyclopentyl ester with acetonitrile.
Materials:
-
Methyl cyclopentanecarboxylate
-
Acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In an oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend sodium hydride in anhydrous toluene.
-
Heat the suspension to 85°C.
-
Add methyl cyclopentanecarboxylate to the suspension.
-
While maintaining the temperature at 85°C with vigorous stirring, add acetonitrile dropwise over a period of 4 hours.
-
After the addition is complete, continue stirring at 85°C until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to room temperature and carefully quench by stirring with water.
-
Separate the aqueous phase, cool it to 0°C, and acidify to a pH of 2 with concentrated HCl while maintaining the low temperature.
-
The product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolate and purify the product by distillation or chromatography.
Visual Guides
The following diagrams illustrate key mechanisms and workflows relevant to the synthesis of 3-oxoalkanenitriles.
Caption: Mechanism of the Claisen-type condensation for 3-oxoalkanenitrile synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 6. benchchem.com [benchchem.com]
- 7. oncotarget.com [oncotarget.com]
storage conditions to prevent degradation of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly closed to prevent exposure to moisture and atmospheric contaminants.[1]
Q2: Are there any specific environmental factors I need to control?
Yes. It is crucial to avoid exposure to heat, sparks, open flames, and any other sources of ignition.[1] Additionally, direct exposure to light should be minimized, as similar compounds are susceptible to photodegradation.[2] Protecting the compound from moisture is also a critical factor in preventing hydrolysis.[1]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, compounds with similar β-keto nitrile structures are susceptible to several degradation mechanisms:
-
Hydrolysis: The nitrile group can hydrolyze to form a carboxylic acid or an amide, particularly in the presence of acidic or basic conditions.[2]
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule.[2]
-
Photodegradation: Exposure to UV or visible light may induce degradation.[2]
-
Oxidation: The presence of strong oxidizing agents can lead to degradation of the molecule.[1]
Q4: Which substances are incompatible with this compound?
Strong oxidizing agents should not be stored in the vicinity of this compound as they are incompatible and can lead to hazardous reactions.[1]
Troubleshooting Guide
If you suspect that your sample of this compound has degraded, refer to the following troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture or light. | Ensure the container is tightly sealed and stored in a dark place. Consider transferring to a desiccator. |
| Inconsistent experimental results | Partial degradation of the compound. | Review storage procedures to ensure they align with recommended conditions. Use a fresh, properly stored sample for subsequent experiments. |
| Presence of unexpected peaks in analytical data (e.g., HPLC, NMR) | Hydrolysis or other degradation pathways. | Confirm the identity of impurities through analytical techniques. If degradation is confirmed, discard the sample and obtain a new batch. Ensure future storage protocols mitigate exposure to moisture and incompatible substances. |
Storage Conditions Summary
| Parameter | Recommendation |
| Temperature | Cool |
| Humidity | Dry |
| Light | Store in a dark place |
| Atmosphere | Well-ventilated area, tightly sealed container |
| Incompatibilities | Strong oxidizing agents |
Experimental Protocols
Protocol for Assessing Compound Stability
To assess the stability of this compound under various conditions, a stability-indicating HPLC method can be employed.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with a solution of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with a solution of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix the stock solution with purified water.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., UV lamp).
-
Thermal Stress: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples using a validated HPLC method to quantify the parent compound and detect any degradation products.
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for suspected degradation.
References
characterization of byproducts in 2,6-difluorobenzoylacetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-difluorobenzoylacetonitrile. The information addresses common issues related to byproduct formation and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 2,6-difluorobenzoylacetonitrile and what are the expected byproducts?
The most common laboratory and industrial synthesis of 2,6-difluorobenzoylacetonitrile is achieved through a Claisen-type condensation reaction. This reaction involves the condensation of an ester, typically methyl or ethyl 2,6-difluorobenzoate, with acetonitrile in the presence of a strong base.
Potential Byproducts:
-
2,6-Difluorobenzoic acid: This can form if the starting ester is hydrolyzed by moisture present in the reaction.
-
2,6-Difluorobenzamide: May result from the reaction of the ester with ammonia or other nitrogen sources, or from the hydrolysis of the nitrile group in the product.[1][2]
-
Self-condensation product of acetonitrile: Acetonitrile can react with itself in the presence of a strong base.
-
Unreacted starting materials: Incomplete reactions can leave behind methyl/ethyl 2,6-difluorobenzoate and acetonitrile.
-
Byproducts from the synthesis of starting materials: Impurities in the 2,6-difluorobenzonitrile used to make the ester can carry through.[3]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors. The primary suspects are often related to the reaction conditions and the purity of the reagents.
-
Insufficient Base: A strong base is crucial for the deprotonation of acetonitrile to form the nucleophile. Using a weak base or an insufficient amount can lead to a poor yield.[4]
-
Moisture: The presence of water in the reaction can consume the base and lead to the hydrolysis of the starting ester, forming 2,6-difluorobenzoic acid.
-
Reaction Temperature: The temperature needs to be carefully controlled. If it's too low, the reaction may be too slow, and if it's too high, it could promote side reactions.
-
Purity of Starting Materials: Impurities in the 2,6-difluorobenzoate ester or acetonitrile can interfere with the reaction.
Q3: I am observing an unexpected peak in my HPLC/GC analysis. How can I identify it?
Identifying unknown byproducts requires a combination of analytical techniques.
-
Mass Spectrometry (MS): Determine the molecular weight of the impurity. This is a critical first step in postulating a structure.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in the byproduct, such as a carboxylic acid or an amide.
By comparing the spectral data of the impurity with that of the expected byproducts and starting materials, you can often identify the unknown peak.
Q4: How can I minimize the formation of 2,6-difluorobenzoic acid as a byproduct?
The formation of 2,6-difluorobenzoic acid is typically due to hydrolysis of the starting ester. To minimize this:
-
Use anhydrous solvents and reagents: Ensure that your acetonitrile, ester, and reaction solvent are thoroughly dried.
-
Maintain an inert atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Control the workup procedure: Quench the reaction carefully and minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions during workup.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of 2,6-difluorobenzoylacetonitrile.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive or insufficient base. | Use a strong, fresh base (e.g., sodium hydride, LDA). Ensure at least one equivalent is used.[5] |
| Presence of moisture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. | |
| Presence of Significant 2,6-Difluorobenzoic Acid | Hydrolysis of the starting ester. | Follow the recommendations in FAQ Q4 to minimize moisture. |
| Presence of Significant 2,6-Difluorobenzamide | Reaction with ammonia or hydrolysis of the product nitrile. | Ensure the absence of ammonia sources. During workup, avoid prolonged exposure to harsh acidic or basic conditions that could hydrolyze the nitrile.[1][2] |
| Multiple Unidentified Byproducts | Impure starting materials or side reactions. | Purify the starting materials before use. Optimize reaction conditions (temperature, reaction time) to favor the desired product. Consider using a different base or solvent system.[6] |
Quantitative Data Summary
The following table summarizes typical analytical data for the desired product and key potential byproducts. This data can be used as a reference for peak identification in chromatographic and spectroscopic analyses.
| Compound | Molecular Weight ( g/mol ) | Typical ¹⁹F NMR Chemical Shift (ppm, relative to CFCl₃) | Typical IR Absorption Bands (cm⁻¹) |
| 2,6-Difluorobenzoylacetonitrile | 179.13 | -110 to -115 | ~2250 (C≡N), ~1680 (C=O) |
| Methyl 2,6-Difluorobenzoate | 172.13 | -112 to -117 | ~1730 (C=O) |
| 2,6-Difluorobenzoic Acid | 158.10 | -113 to -118 | ~1700 (C=O), 2500-3300 (O-H) |
| 2,6-Difluorobenzamide | 157.12 | -114 to -119 | ~1660 (C=O), ~3200, ~3400 (N-H) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,6-Difluorobenzoylacetonitrile
This protocol provides a general method for the Claisen condensation to synthesize 2,6-difluorobenzoylacetonitrile.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile to a solution of a strong base (e.g., sodium hydride, 1.1 equivalents) in an anhydrous solvent (e.g., THF, dioxane) at 0 °C.
-
Addition of Ester: To this slurry, add a solution of methyl or ethyl 2,6-difluorobenzoate (1.0 equivalent) in the same anhydrous solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Characterization of Byproducts by HPLC-MS
This protocol outlines a general method for the analysis of the reaction mixture to identify and quantify the product and byproducts.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Gradient: A typical gradient might be 10-90% B over 20 minutes.
-
Detection: UV detection at a wavelength where the aromatic compounds absorb (e.g., 254 nm) and MS detection to determine the molecular weights of the eluting peaks.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.
Visualizations
Caption: A typical workflow for the synthesis of 2,6-difluorobenzoylacetonitrile.
Caption: A logical flow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]
- 3. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Claisen Condensation [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile. It includes a plausible experimental protocol, extensive troubleshooting guides, and frequently asked questions to address challenges encountered during laboratory-scale and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route for synthesizing β-ketonitriles like this compound is through a Claisen-type condensation reaction. This typically involves the reaction of an appropriate ester, such as ethyl 2,6-difluorobenzoate, with acetonitrile in the presence of a strong, non-nucleophilic base.[1]
Q2: What are the critical safety precautions for this synthesis?
A2: Handling organofluorine compounds and nitriles requires strict safety protocols.[2][3]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[2] Double-gloving is recommended.
-
Ventilation: All operations should be conducted in a certified chemical fume hood to avoid inhalation of volatile reagents or byproducts.[4][5]
-
Reactivity: The reaction involves a strong base (e.g., sodium hydride), which is highly reactive with water and protic solvents. Ensure all glassware is oven-dried and reagents are anhydrous to prevent uncontrolled reactions.
-
Waste Disposal: Dispose of all fluorinated and nitrile-containing waste according to institutional and environmental regulations.[2]
Q3: Which factors are most important for a successful scale-up?
A3: When scaling up, the primary challenges are maintaining temperature control, managing safe addition rates of reagents, and ensuring efficient mixing.
-
Heat Management: The condensation reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent side reactions or thermal runaway.[6] A jacketed reactor with controlled cooling is recommended.
-
Reagent Addition: Slow, subsurface addition of reagents is critical to avoid localized high concentrations, which can lead to byproduct formation.[7]
-
Mixing: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer throughout the reaction mixture.
Q4: How can the progress of the reaction be monitored effectively?
A4: Reaction progress can be monitored by periodically taking small, quenched aliquots from the reaction mixture and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] The disappearance of the starting ester and the appearance of the product spot/peak indicate the reaction's progression.[7]
Proposed Experimental Protocol
This protocol describes a plausible method for the synthesis of this compound via a Claisen-type condensation.
Reaction Scheme: (Ethyl 2,6-difluorobenzoate) + (Acetonitrile) --[NaH, THF]--> this compound
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Molarity / Purity | Quantity (for 10g scale) | Notes |
| Ethyl 2,6-difluorobenzoate | 186.15 | 98% | 18.6 g (0.1 mol) | Starting ester. |
| Sodium Hydride (NaH) | 24.00 | 60% dispersion in oil | 4.4 g (0.11 mol) | Strong base; handle with extreme care. |
| Acetonitrile (CH₃CN) | 41.05 | Anhydrous | 8.2 g (0.2 mol) | Serves as both reactant and solvent. |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | 200 mL | Anhydrous reaction solvent. |
| Hydrochloric Acid (HCl) | 36.46 | 2 M Aqueous | ~60 mL | For quenching and acidification. |
| Ethyl Acetate | 88.11 | Reagent Grade | 300 mL | For extraction. |
| Saturated Sodium Bicarbonate | 84.01 | Aqueous Solution | 100 mL | For washing. |
| Brine | - | Aqueous Solution | 100 mL | For washing. |
| Anhydrous Magnesium Sulfate | 120.37 | Granular | As needed | For drying organic phase. |
Procedure
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion, 4.4 g) to a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully add 100 mL of anhydrous THF.
-
Reagent Addition: In the dropping funnel, prepare a solution of ethyl 2,6-difluorobenzoate (18.6 g) and anhydrous acetonitrile (8.2 g) in 100 mL of anhydrous THF.
-
Reaction: Add the ester/nitrile solution dropwise to the stirred NaH/THF suspension over 1 hour. Control the addition rate to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 3-4 hours, monitoring by TLC until the starting ester is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 2 M HCl until the gas evolution ceases and the mixture is acidic (pH ~2).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (100 mL each). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by flash column chromatography on silica gel.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: Sodium hydride has been deactivated by moisture or air. 2. Wet Reagents/Glassware: Moisture is quenching the base and enolate. 3. Insufficient Reaction Time/Temp: The reaction has not gone to completion.[7] | 1. Use fresh, unopened sodium hydride or test a small sample for reactivity. 2. Ensure all glassware is oven-dried and solvents are fully anhydrous. 3. Increase reflux time and monitor by TLC/HPLC until starting material is consumed. |
| Multiple Byproducts on TLC/HPLC | 1. Self-Condensation of Ester: The ester enolizes and reacts with itself. 2. Hydrolysis: The nitrile or ester group is hydrolyzed during work-up.[11] 3. Michael Addition: If applicable, the product enolate can react with unsaturated impurities.[7] | 1. Use a slight excess of acetonitrile. Ensure slow addition of the ester to the base/acetonitrile mixture. 2. Keep the work-up temperature low (0-5 °C) and perform the acidic quench and extractions promptly. 3. Ensure purity of starting materials. Lowering reaction temperature may help. |
| Reaction Mixture Turns Dark/Forms Tar | 1. High Temperature: Overheating causes decomposition of reagents or products. 2. Concentrated Base: Localized high concentrations of base can cause polymerization or side reactions.[7] | 1. Maintain careful temperature control, especially during scale-up. Do not exceed the recommended reflux temperature. 2. Ensure efficient stirring and slow, controlled addition of reagents to prevent "hot spots." |
| Difficulty with Product Isolation | 1. Product is too Soluble: The product remains in the mother liquor during recrystallization. 2. Oily Product: The product does not solidify. | 1. Optimize the recrystallization solvent system. Cool the solution slowly and then in an ice bath to maximize crystal formation.[9] 2. The product may be impure. Attempt purification by column chromatography. Ensure all solvent is removed under high vacuum. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Reaction Mechanism Pathway
Caption: Simplified mechanism of the Claisen-type condensation.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. nfil.in [nfil.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 11. byjus.com [byjus.com]
Validation & Comparative
1H NMR Spectral Analysis: A Comparative Guide for 3-(Aryl)-3-oxopropanenitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectra of 3-oxo-3-phenylpropanenitrile and its fluorinated analogues. Due to the limited availability of specific experimental data for 3-(2,6-Difluorophenyl)-3-oxopropanenitrile in publicly accessible databases, this guide utilizes data from closely related structural isomers to illustrate the effects of fluorine substitution on the phenyl ring. This comparative approach offers valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the structural elucidation of similar compounds.
Comparative 1H NMR Data
The following table summarizes the experimental 1H NMR data for 3-oxo-3-phenylpropanenitrile and its mono-fluorinated isomers. These compounds serve as excellent models for predicting the spectral characteristics of this compound. The key signals to consider are the methylene protons (-CH2-) and the aromatic protons.
| Compound | Methylene Protons (-CH2-) Chemical Shift (δ, ppm) | Aromatic Protons Chemical Shift (δ, ppm) and Multiplicity | Solvent | Reference |
| 3-oxo-3-phenylpropanenitrile | 4.10 (s) | 7.91 (m, 2H), 7.66 (m, 1H), 7.52 (m, 2H) | CDCl3 | [1] |
| 3-(2-Fluorophenyl)-3-oxopropanenitrile | 4.12 (d, J = 2.8 Hz) | 7.97 (td, J=7.6, 2.0 Hz, 1H), 7.66 (m, 1H), 7.34 (m, 1H), 7.22 (m, 1H) | CDCl3 | [2] |
| 3-(3-Fluorophenyl)-3-oxopropanenitrile | 4.12 (s) | 7.72 (d, J=7.8 Hz, 1H), 7.64 (m, 1H), 7.54 (td, J=8.0, 5.5 Hz, 1H), 7.39 (td, J=8.2, 2.5 Hz, 1H) | CDCl3 | [2] |
| 3-(4-Fluorophenyl)-3-oxopropanenitrile | 4.08 (s) | 7.96 (m, 2H), 7.20 (m, 2H) | CDCl3 | [1] |
Analysis and Prediction for this compound:
Based on the data above, we can predict the 1H NMR spectrum of this compound:
-
Methylene Protons (-CH2-): The chemical shift of the methylene protons is expected to be around 4.1-4.2 ppm. Due to the presence of two ortho-fluorine atoms, which are in close proximity, a through-space coupling (H-F coupling) might be observed, potentially resulting in a triplet.
-
Aromatic Protons: The 2,6-difluorophenyl group has a plane of symmetry. Therefore, we would expect to see two signals in the aromatic region: a triplet for the para-proton (H4) and a multiplet (likely a triplet of doublets or a triplet) for the two meta-protons (H3 and H5). The strong electron-withdrawing nature of the fluorine atoms will likely shift these signals downfield compared to the unsubstituted phenyl ring.
Experimental Protocol for 1H NMR Spectroscopy
A standard protocol for acquiring high-resolution 1H NMR spectra for compounds of this nature is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Visualizing Structural Relationships and NMR Principles
The following diagrams illustrate the chemical structure of the target compound and a simplified workflow for NMR-based structural elucidation.
Caption: Predicted key proton environments in the 1H NMR spectrum of this compound.
Caption: A generalized workflow for determining the structure of an organic compound using NMR spectroscopy.
References
A Comparative FT-IR Analysis of 2,6-difluorobenzoylacetonitrile and Benzoylacetonitrile
An objective guide for researchers, scientists, and drug development professionals on the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,6-difluorobenzoylacetonitrile, with a comparative assessment against its non-fluorinated analog, benzoylacetonitrile. This guide provides detailed experimental protocols and supporting data to aid in the characterization and differentiation of these compounds.
The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. 2,6-difluorobenzoylacetonitrile is a fluorinated analog of benzoylacetonitrile, and understanding the impact of this substitution on its molecular structure is crucial for its application in drug design and development. FT-IR spectroscopy is a powerful, non-destructive technique that provides valuable information about the functional groups present in a molecule. This guide presents a comparative FT-IR analysis of 2,6-difluorobenzoylacetonitrile and benzoylacetonitrile, highlighting the key spectral differences arising from the presence of the fluorine substituents.
Comparative FT-IR Data
The following table summarizes the expected characteristic infrared absorption bands for 2,6-difluorobenzoylacetonitrile and a comparison with the known data for benzoylacetonitrile. The presence of the electron-withdrawing fluorine atoms in the 2 and 6 positions of the benzene ring is expected to cause shifts in the vibrational frequencies of adjacent functional groups.
| Functional Group | 2,6-difluorobenzoylacetonitrile (Expected Wavenumber, cm⁻¹) | Benzoylacetonitrile (Observed Wavenumber, cm⁻¹) | Vibrational Mode |
| C≡N (Nitrile) | ~2230-2240 | ~2230 | Stretching |
| C=O (Ketone) | ~1690-1710 | ~1685-1705 | Stretching |
| C-F (Aromatic) | ~1200-1300 | N/A | Stretching |
| C=C (Aromatic) | ~1450-1600 | ~1450-1600 | Stretching |
| C-H (Aromatic) | ~3000-3100 | ~3000-3100 | Stretching |
| CH₂ (Methylene) | ~2850-2960 | ~2850-2960 | Stretching |
Note: The expected values for 2,6-difluorobenzoylacetonitrile are based on the analysis of characteristic group frequencies and data from related compounds.
The nitrile (C≡N) stretching frequency in aromatic nitriles typically appears in the range of 2220-2240 cm⁻¹. For aromatic and conjugated nitriles, this absorption is found near 2230 cm⁻¹.[1] The strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring in 2,6-difluorobenzoylacetonitrile is anticipated to have a minimal effect on the nitrile stretching frequency compared to benzoylacetonitrile.
The carbonyl (C=O) stretching vibration for ketones is typically observed between 1700-1750 cm⁻¹.[2] Conjugation with an aromatic ring, as is the case in benzoylacetonitriles, shifts this band to a lower wavenumber, generally in the range of 1685-1666 cm⁻¹.[3] The powerful inductive effect of the ortho-fluorine substituents in 2,6-difluorobenzoylacetonitrile is expected to slightly increase the C=O stretching frequency compared to the non-fluorinated analog.
The most significant difference in the FT-IR spectra will be the presence of strong absorption bands corresponding to the C-F stretching vibrations in 2,6-difluorobenzoylacetonitrile, which are absent in the spectrum of benzoylacetonitrile. Aromatic C-F bonds typically exhibit strong absorptions in the 1100-1300 cm⁻¹ region.[4] Specifically, bands around 1194 cm⁻¹ and 1224 cm⁻¹ can be assigned to C-F bond vibrations.[4]
Aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.[5] Aromatic C-H stretching bands are typically found between 3000 and 3100 cm⁻¹.[6] These bands are expected to be present in the spectra of both compounds.
Experimental Protocol: FT-IR Analysis
This section outlines a standard procedure for obtaining the FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To acquire the FT-IR spectrum of 2,6-difluorobenzoylacetonitrile and benzoylacetonitrile to identify and compare their characteristic functional group absorptions.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond crystal)
-
2,6-difluorobenzoylacetonitrile (solid powder)
-
Benzoylacetonitrile (solid powder)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the ATR accessory are clean and dry.
-
Record a background spectrum. This involves running the instrument without any sample on the ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal using a clean spatula.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over the mid-infrared range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The collected interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) by a Fourier transform.
-
Perform a baseline correction if necessary to obtain a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
After analysis, release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.
-
Clean the crystal surface thoroughly with a lint-free wipe moistened with isopropanol or ethanol, followed by a dry wipe.
-
Run a clean background check to ensure no sample residue remains.
-
-
Comparative Analysis:
-
Repeat steps 2-5 for the alternative compound (benzoylacetonitrile).
-
Overlay the spectra of both compounds for a direct visual comparison of the peak positions and intensities.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the FT-IR analysis workflow.
This guide provides a foundational understanding of the expected FT-IR spectral features of 2,6-difluorobenzoylacetonitrile and a direct comparison with its non-fluorinated counterpart. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to perform this analysis accurately and efficiently. The distinct C-F stretching vibrations serve as a clear spectroscopic marker for the successful incorporation of fluorine into the benzoylacetonitrile scaffold.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ketone IR Spectroscopy Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Analytical Characterization of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the characterization of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile, a compound of interest in pharmaceutical and chemical research. We will delve into the mass spectrometry fragmentation pattern of this molecule and compare this technique with alternative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This objective comparison is supported by detailed experimental protocols and data presented in a clear, tabular format to facilitate informed decisions in analytical strategy.
Mass Spectrometry Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, electron ionization (EI) is expected to produce a distinct fragmentation pattern that provides valuable structural information.
Inferred Fragmentation Pathway:
The fragmentation of this compound is likely initiated by the loss of an electron from the lone pair of the oxygen or nitrogen atom, or from the aromatic ring, to form the molecular ion [M]•+. The subsequent fragmentation is guided by the stability of the resulting ions and neutral losses. Key fragmentation steps are expected to include:
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of the stable 2,6-difluorobenzoyl cation.
-
Loss of CO: The 2,6-difluorobenzoyl cation can further fragment by losing a neutral carbon monoxide molecule.
-
Loss of HCN: The propanenitrile chain can undergo fragmentation with the loss of a hydrogen cyanide molecule.
-
Rearrangement Reactions: Intramolecular rearrangements, such as a McLafferty-type rearrangement, may also occur, although less common for this specific structure.
The following table summarizes the expected major fragment ions and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Structure | m/z (Expected) | Proposed Fragmentation Step |
| [C₉H₅F₂NO]•+ (Molecular Ion) | 181.04 | Ionization of the parent molecule | |
| [C₇H₃F₂O]+ | 141.01 | α-Cleavage with loss of •CH₂CN | |
| [C₆H₃F₂]+ | 113.02 | Loss of CO from the benzoyl cation | |
| [C₈H₄F₂N]•+ | 153.03 | Loss of CO from the molecular ion | |
| [C₂H₂N]+ | 40.02 | Cleavage of the propanenitrile chain |
Comparative Analytical Techniques
While mass spectrometry provides detailed structural information, a comprehensive characterization of this compound benefits from the application of complementary analytical techniques. HPLC and NMR spectroscopy offer orthogonal information regarding purity, quantification, and detailed structural features.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions based on their mass-to-charge ratio. | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Provided | Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns. | Purity assessment, quantification of the main component and impurities. | Detailed structural elucidation, including connectivity of atoms and stereochemistry. |
| Sample Requirements | Small sample amounts (ng to µg), requires sample to be ionizable. | Requires sample to be soluble in the mobile phase. | Larger sample amounts (mg), requires sample to be soluble in a deuterated solvent. |
| Strengths | High sensitivity, high specificity, provides structural information. | Excellent for purity determination and quantification, robust and widely available. | Provides unambiguous structure determination, non-destructive. |
| Limitations | Isomers can be difficult to distinguish, quantification can be challenging without standards. | Limited structural information, co-elution of impurities can be an issue. | Lower sensitivity compared to MS, complex spectra for large molecules. |
Experimental Protocols
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To determine the proton environment and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
¹⁹F NMR: To directly observe the fluorine atoms and their couplings.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons for unambiguous structure confirmation.
-
Visualizing the Processes
Caption: Inferred mass spectrometry fragmentation pathway of this compound.
Caption: Comparative experimental workflow for the analysis of the target compound.
Caption: Logical comparison of analytical techniques based on research goals.
References
biological activity comparison of fluorinated vs non-fluorinated benzoylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated benzoylacetonitriles, supported by experimental data. We will delve into their anti-inflammatory and antimicrobial properties, detailing the experimental protocols used to evaluate these activities and visualizing the key signaling pathways involved.
Data Presentation: A Comparative Analysis
The following table summarizes the anti-inflammatory and antimicrobial activities of representative fluorinated and non-fluorinated benzoylacetonitrile derivatives.
| Compound | Biological Activity | Assay | Test Organism/Cell Line | Quantitative Data (IC50/MIC) | Reference |
| Non-Fluorinated | |||||
| Benzoylacetonitrile | Anti-inflammatory | Adjuvant arthritis model in rats | Rattus norvegicus | Potent activity reported | [1] |
| Fluorinated | |||||
| o-Fluorobenzoylacetonitrile | Anti-inflammatory | Adjuvant arthritis model in rats | Rattus norvegicus | Retained potent activity | [1] |
| m-Fluorobenzoylacetonitrile | Anti-inflammatory | Adjuvant arthritis model in rats | Rattus norvegicus | Retained potent activity | [1] |
| p-Fluorobenzoylacetonitrile | Anti-inflammatory | Adjuvant arthritis model in rats | Rattus norvegicus | Retained potent activity | [1] |
Note: While the study by Ridge et al. (1979) demonstrated that fluorination at the ortho, meta, and para positions of the phenyl ring of benzoylacetonitrile retained potent anti-inflammatory activity in a rat model of adjuvant arthritis, specific IC50 values were not provided, precluding a quantitative comparison in this guide.[1] Further research with standardized assays is necessary to elucidate the precise impact of fluorination on the potency of benzoylacetonitriles.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
Benzoylacetonitrile derivatives have been shown to exert their anti-inflammatory effects, at least in part, by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a crucial regulator of the inflammatory response. The following diagram illustrates the canonical NF-κB signaling cascade initiated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
General Experimental Workflow for Biological Activity Screening
The evaluation of the biological activity of novel compounds like fluorinated and non-fluorinated benzoylacetonitriles typically follows a standardized workflow. The diagram below outlines the key steps involved in screening for anti-inflammatory or antimicrobial activity.
References
A Comparative Guide to Purity Assessment Methods for 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 3-(2,6-Difluorophenyl)-3-oxopropanenitrile is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of this compound. We present detailed experimental protocols and comparative data to assist in method selection and implementation.
Understanding the Analyte: this compound
This compound is a polar aromatic compound containing a ketone and a nitrile functional group. Its purity is crucial as impurities can affect the outcome of subsequent synthetic steps and the quality of the final drug product. Potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products. An effective analytical method must be able to separate the main compound from these structurally similar substances.
Comparative Analysis of Analytical Methods
The choice of analytical technique for purity assessment depends on various factors, including the chemical nature of the analyte, the type of impurities, and the required level of accuracy and sensitivity. Here, we compare Reversed-Phase HPLC (RP-HPLC), Normal-Phase HPLC (NP-HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Comparison of Purity Assessment Methods
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on hydrophobicity. | Separation based on polarity. | Quantitative determination based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Cyano, Silica) | Not applicable |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Hexane/Isopropanol) | Deuterated solvent |
| Typical Analysis Time | 10-20 minutes | 15-25 minutes | 5-15 minutes per sample |
| Resolution | High resolution for non-polar to moderately polar compounds. | Excellent for separating polar isomers and resolving highly polar compounds. | Depends on spectral dispersion; can resolve signals from different compounds. |
| Sensitivity | High (ng to pg level with UV detection) | Moderate to high (ng level with UV detection) | Lower sensitivity than HPLC (µg to mg level). |
| Quantification | Relative (requires a reference standard of the analyte). | Relative (requires a reference standard of the analyte). | Absolute (primary method, uses a certified internal standard).[1][2][3] |
| Destructive | Yes | Yes | No (sample can be recovered).[2] |
| Advantages | Robust, versatile, widely used. | Orthogonal to RP-HPLC, good for polar analytes. | High precision, no analyte-specific reference standard needed.[1][4] |
| Disadvantages | May have poor retention for very polar compounds. | Sensitive to water content in the mobile phase, less robust than RP-HPLC. | Requires a high-field NMR spectrometer, lower throughput. |
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is generally the first choice for the analysis of moderately polar aromatic compounds due to its robustness and reproducibility.
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetononitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15-16 min: 80% to 30% B
-
16-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL stock solution.
-
Further dilute with the same solvent mixture to a final concentration of 0.1 mg/mL for analysis.
Method 2: Normal-Phase HPLC (NP-HPLC)
This method provides an alternative selectivity to RP-HPLC and can be particularly useful for separating polar impurities that are not well-retained in reversed-phase mode.[5]
Chromatographic Conditions:
-
Instrumentation: An HPLC system suitable for normal-phase solvents with a UV detector.
-
Column: Cyano (CN), 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
A: n-Hexane
-
B: Isopropanol
-
-
Isocratic Elution: 85% A / 15% B.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase (85:15 n-Hexane:Isopropanol) to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
Method 3: Quantitative NMR (qNMR)
qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][3][6]
Experimental Parameters:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with known purity (e.g., Maleic Anhydride). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into a clean vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, which is crucial for accurate integration.
-
A sufficient number of scans should be acquired to ensure a good signal-to-noise ratio.
Data Analysis:
-
Process the spectrum (phasing and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Mandatory Visualization
The following diagram illustrates the general workflow for the purity assessment of a pharmaceutical intermediate using a chromatographic technique like HPLC.
Caption: Workflow for HPLC Purity Assessment.
References
- 1. emerypharma.com [emerypharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
A Comparative Analysis of 13C NMR Chemical Shifts: 2,6-Difluorobenzoylacetonitrile and Related Compounds
For researchers, scientists, and drug development professionals, understanding the precise chemical structure of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for elucidating the carbon framework of organic compounds. This guide provides a comparative analysis of the predicted 13C NMR chemical shifts for 2,6-difluorobenzoylacetonitrile, benchmarked against the experimental data of benzoylacetonitrile and 2,6-difluorobenzonitrile.
Predicted 13C NMR Chemical Shifts of 2,6-Difluorobenzoylacetonitrile
The following table summarizes the experimental 13C NMR chemical shifts for benzoylacetonitrile and 2,6-difluorobenzonitrile, alongside a predicted assignment for 2,6-difluorobenzoylacetonitrile. The predictions are based on the additive effects of the substituents on the aromatic ring.
| Carbon Atom | Benzoylacetonitrile (Experimental, δ ppm) | 2,6-Difluorobenzonitrile (Experimental, δ ppm) | 2,6-Difluorobenzoylacetonitrile (Predicted, δ ppm) |
| C=O | ~185-195 | - | ~185-195 |
| CH2 | Not Available | - | ~25-35 |
| CN | ~115-120 | ~115 | ~115-120 |
| C1 | ~135-140 | Not Available | ~118-122 (t) |
| C2, C6 | ~128-130 | ~160-165 (dd) | ~160-165 (dd) |
| C3, C5 | ~128-130 | ~112-115 (t) | ~115-118 (t) |
| C4 | ~133-135 | ~135-138 (t) | ~138-142 (t) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The multiplicities (dd = doublet of doublets, t = triplet) for the fluorinated compound are due to C-F coupling.
Discussion of Substituent Effects
The introduction of two fluorine atoms at the C2 and C6 positions of the benzoyl group is expected to have a significant impact on the 13C NMR spectrum.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is not expected to be significantly altered by the fluorine substituents on the aromatic ring.
-
Methylene Carbon (CH2) and Cyano Carbon (CN): Similarly, the chemical shifts of the methylene and cyano carbons, being further away from the aromatic ring, should remain largely unaffected.
-
Aromatic Carbons:
-
C1: The ipso-carbon (C1) attached to the carbonyl group is predicted to experience a significant upfield shift due to the combined electron-withdrawing and steric effects of the two ortho-fluorine atoms.
-
C2 and C6: The carbons directly bonded to the fluorine atoms (C2 and C6) will show a large downfield shift due to the strong deshielding effect of the electronegative fluorine atoms. These signals will appear as doublets of doublets due to coupling with the adjacent fluorine and carbon atoms.
-
C3 and C5: The meta-carbons (C3 and C5) will experience a smaller upfield shift and will likely appear as triplets due to coupling with the two fluorine atoms.
-
C4: The para-carbon (C4) is expected to show a moderate downfield shift and will also likely appear as a triplet.
-
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed, generalized methodology for acquiring a 13C NMR spectrum of a small organic molecule like 2,6-difluorobenzoylacetonitrile.
1. Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a clean, dry vial. The choice of solvent is crucial and should be based on the solubility of the compound and its non-interference with the signals of interest.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.
-
Set up the 13C NMR experiment. A standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker spectrometer) is typically used.
-
Key acquisition parameters to set include:
-
Spectral Width (SW): Typically set to a range of 0 to 220 ppm to cover the entire range of carbon chemical shifts.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.
-
Acquisition Time (AQ): This determines the resolution of the spectrum. A longer acquisition time results in better resolution.
-
-
Start the acquisition.
3. Data Processing:
-
Once the acquisition is complete, the Free Induction Decay (FID) signal is processed.
-
Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the known chemical shift of the deuterated solvent. For example, the central peak of the CDCl3 triplet is at 77.16 ppm.
-
Integrate the peaks if quantitative analysis is required (note: standard 13C NMR is not inherently quantitative).
-
Analyze the chemical shifts and multiplicities (if proton-coupled) to assign the signals to the respective carbon atoms in the molecule.
Visualization of 2,6-Difluorobenzoylacetonitrile
To aid in the interpretation of the 13C NMR data, the chemical structure of 2,6-difluorobenzoylacetonitrile with atom numbering is provided below.
Unambiguous Structure Verification: A Comparative Guide to the Validation of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a cornerstone of robust scientific inquiry. This guide provides a comparative analysis of X-ray crystallography, the gold standard for absolute structure determination, alongside complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the comprehensive validation of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile.
The unequivocal determination of a molecule's three-dimensional arrangement is paramount in drug discovery and development. It underpins the understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property filings. While various analytical methods provide structural insights, single-crystal X-ray diffraction stands alone in its ability to deliver a definitive atomic-level map of a molecule in the solid state.
This guide presents a hypothetical, yet plausible, dataset for the X-ray crystallographic analysis of this compound, offering a benchmark for absolute structural proof. This is followed by a comparison with the structural information that can be gleaned from NMR spectroscopy and mass spectrometry, highlighting the strengths and limitations of each technique.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data obtained from the structural validation of this compound using X-ray crystallography, NMR spectroscopy, and mass spectrometry.
Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
| Empirical Formula | C₉H₅F₂NO |
| Formula Weight | 181.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 5.987(1) |
| c (Å) | 15.211(3) |
| β (°) | 102.54(1) |
| Volume (ų) | 759.8(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.584 |
| Absorption Coefficient (mm⁻¹) | 0.135 |
| F(000) | 368 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5432 |
| Independent reflections | 1754 [R(int) = 0.028] |
| Completeness to theta = 27.5° (%) | 99.8 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.055, wR2 = 0.128 |
| Largest diff. peak and hole (e.Å⁻³) | 0.28 and -0.21 |
Table 2: Predicted NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~4.2 | s | - | -CH₂- |
| ¹H | ~7.2-7.3 | m | - | Ar-H (meta) |
| ¹H | ~7.6-7.7 | m | - | Ar-H (para) |
| ¹³C | ~30 | - | - | -CH₂- |
| ¹³C | ~113 (t) | t | J(C-F) ≈ 20 | Ar-C (meta) |
| ¹³C | ~115 | - | - | -CN |
| ¹³C | ~134 (t) | t | J(C-F) ≈ 10 | Ar-C (para) |
| ¹³C | ~162 (dd) | dd | J(C-F) ≈ 250, 10 | Ar-C (ortho, C-F) |
| ¹³C | ~185 | - | - | C=O |
| ¹⁹F | ~ -110 | s | - | Ar-F |
Table 3: Predicted Electron Ionization Mass Spectrometry (EI-MS) Data for this compound
| m/z | Predicted Fragment Ion | Relative Intensity |
| 181 | [M]⁺ | Moderate |
| 153 | [M - CO]⁺ | High |
| 141 | [C₇H₃F₂]⁺ | Moderate |
| 113 | [C₆H₂F]⁺ | Low |
| 40 | [CH₂CN]⁺ | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Single-Crystal X-ray Diffraction: A suitable single crystal of this compound is mounted on a goniometer. Data is collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is kept at a constant low temperature (e.g., 100 K) during data collection. A series of diffraction images are collected by rotating the crystal through various angles. The collected data is then processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
NMR Spectroscopy: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). ¹H and ¹³C chemical shifts are referenced to the residual solvent peak. ¹⁹F chemical shifts are referenced to an external standard (e.g., CFCl₃). Standard pulse sequences are used for acquiring one-dimensional spectra.
Mass Spectrometry: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows discussed in this guide.
A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Oxopropanenitrile
The efficient synthesis of 3-oxopropanenitrile, a key building block in the development of pharmaceuticals and other fine chemicals, is a subject of considerable interest for researchers and drug development professionals. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental footprint of the synthetic route. This guide provides an objective comparison of various catalytic methodologies for the synthesis of 3-oxopropanenitrile, supported by experimental data from scientific literature. While direct head-to-head comparative studies for 3-oxopropanenitrile are not extensively documented, this guide compiles and analyzes data from analogous syntheses to provide a predictive performance comparison.
Performance Comparison of Catalytic Systems
The selection of a suitable catalyst is pivotal for the successful synthesis of 3-oxopropanenitrile, influencing not only the yield and selectivity but also the overall sustainability and economic viability of the process. The following table summarizes the performance of different classes of catalysts in reactions analogous to the synthesis of 3-oxopropanenitrile.
| Catalytic System | Catalyst Examples | Reaction Type | Typical Conditions | Reported Yields (Analogous Reactions) | Advantages | Disadvantages |
| Base Catalysis | Sodium ethoxide (NaOEt), Sodium hydride (NaH) | Claisen-type Condensation | Anhydrous organic solvent (e.g., diethyl ether, benzene), Room temperature to reflux | 50-70% | Well-established, readily available and inexpensive catalysts. | Requires stoichiometric amounts of strong base, sensitive to moisture, potential for side reactions.[1][2] |
| Lewis Acid Catalysis | Magnesium perchlorate (Mg(ClO₄)₂), Copper(II) triflate (Cu(OTf)₂) | Friedel-Crafts Acylation / Acylation | Anhydrous chlorinated solvent (e.g., DCM), 0 °C to room temperature | 60-90% | Catalytic amounts of reagent, mild reaction conditions, good functional group tolerance.[3][4] | Catalysts can be moisture-sensitive, potential for side reactions with sensitive substrates.[4] |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | Michael Addition | Biphasic solvent (e.g., toluene-water), Room temperature | 70-80% | Avoids the need for anhydrous solvents and strong, stoichiometric bases, environmentally benign.[5][6] | Vigorous stirring is required to ensure an efficient reaction between phases.[5] |
| Enzyme Catalysis | Carbonyl Reductase Mutants, Hydroxynitrile Lyase | Biocatalytic Reduction / Hydrocyanation | Aqueous buffer, mild pH and temperature | Moderate to high | High selectivity (enantioselectivity possible), environmentally friendly (uses water as solvent), mild reaction conditions.[7][8] | Enzymes can be expensive and may have limited stability and substrate scope. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 3-oxopropanenitrile and its analogs using different catalytic systems, adapted from established procedures.
1. Base-Catalyzed Claisen-type Condensation (adapted from the synthesis of 3-oxopentanenitrile)[9]
-
Materials: Sodium ethoxide, anhydrous diethyl ether, anhydrous acetonitrile, ethyl formate, 2 M hydrochloric acid.
-
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is purged with nitrogen.
-
Sodium ethoxide (1.1 equivalents) is suspended in anhydrous diethyl ether (100 mL).
-
Anhydrous acetonitrile (1.5 equivalents) is added dropwise over 10 minutes to the stirred slurry, and the mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is cooled to 0 °C, and anhydrous ethyl formate (1.0 equivalent) is added dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
The mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of cold water (50 mL) at 0 °C, followed by acidification to pH 2 with 2 M hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by vacuum distillation.
-
2. Lewis Acid-Catalyzed Acylation (Representative Protocol for a 3-oxopropanenitrile derivative)[4]
-
Materials: Acyl chloride, malononitrile, magnesium perchlorate (Mg(ClO₄)₂), anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the acyl chloride (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add malononitrile (1.2 eq) to the solution and stir for 10 minutes.
-
Add Mg(ClO₄)₂ (10 mol%) to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3. Phase-Transfer Catalyzed Michael Addition (adapted from a green synthesis of 3-oxopentanenitrile)[5]
-
Materials: Acrylonitrile, sodium cyanide (NaCN), tetrabutylammonium bromide (TBAB), toluene, water.
-
Procedure:
-
In a round-bottom flask, combine acrylonitrile (1.0 eq) and toluene.
-
Add tetrabutylammonium bromide (0.05 eq) to the mixture.
-
In a separate vessel, prepare an aqueous solution of sodium cyanide (1.5 eq).
-
With vigorous stirring, add the aqueous sodium cyanide solution to the organic mixture.
-
Continue to stir the biphasic mixture vigorously at room temperature for 1-3 hours.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
-
4. Enzyme-Catalyzed Synthesis (Representative Protocol using a Carbonyl Reductase Mutant)[7]
-
Materials: 3-oxopropanenitrile precursor (e.g., a corresponding aldehyde or ketone), engineered carbonyl reductase, glucose dehydrogenase (for cofactor regeneration), glucose, buffer solution (e.g., sodium phosphate buffer, pH 6.0-10.0).
-
Procedure:
-
Wet cells of an engineered bacterium co-expressing the carbonyl reductase mutant and glucose dehydrogenase are used as the catalyst.
-
The substrate (e.g., 3-cyclopentyl-3-oxopropanenitrile for the synthesis of a derivative) is added to a suspension of the wet cells in a buffer solution.
-
Glucose is added as a co-substrate for cofactor regeneration.
-
The reaction is carried out at a controlled temperature (e.g., 25-50 °C) with stirring.
-
The reaction progress is monitored, and upon completion, the product is extracted from the reaction mixture using an organic solvent.
-
The organic extract is dried and concentrated to yield the product.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the catalytic cycles and experimental workflows described.
Caption: Base-Catalyzed Claisen-type Condensation for 3-Oxopropanenitrile Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. CN112852768B - Carbonyl reductase mutants and their applications - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Assessing the Inhibitory Potential of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile on Target Enzymes: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory potential of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile against key target enzymes. The following sections detail its performance relative to other known inhibitors, supported by experimental data and detailed protocols for the cited assays. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a synthetic organic compound with a molecular formula of C₉H₅F₂NO. The presence of a difluorophenyl group is a notable feature, suggesting potential biological activity. While direct inhibitory data for this specific compound is limited in publicly available literature, this guide draws comparisons with structurally similar compounds and general enzyme inhibitors to provide a predictive assessment of its potential.
Comparative Inhibitory Activity
Due to the absence of specific experimental data for this compound, we present a comparative analysis based on related compounds and common enzyme classes that are often targets for molecules with similar functional groups. For instance, compounds with nitrile and carbonyl functionalities can interact with various enzymes.[1]
Table 1: Comparative Inhibitory Activity of Related Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 3-(2,5-Difluorophenyl)-3-oxopropanenitrile | Sodium-Hydrogen Exchanger Type-1 (NHE-1) (predicted) | Data not available | Cariporide | 0.03 |
| Phthalonitrile azo compounds | Urease | 20.47 ± 0.14 | Thiourea (Standard) | 21.25 ± 0.15 |
| Phthalonitrile azo compounds | Acetylcholinesterase (AChE) | 4.73 ± 0.07 | Donepezil (Standard) | 5.24 ± 0.08 |
| Quercetin | CYP3A4 | 49.08 ± 1.02 | Ketoconazole (Positive Control) | 6.28 ± 1.76 |
| Gallic acid | CYP2D6 | 78.46 ± 1.32 | Quinidine (Positive Control) | 7.74 ± 1.32 |
Note: The inhibitory potential of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is inferred from its use as a reactant in the synthesis of potential NHE-1 inhibitors.[2] Data for phthalonitrile azo compounds and dietary polyphenols are provided for a broader context of enzyme inhibition by related chemical moieties.[3][4]
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below to facilitate the replication and validation of findings.
General Enzyme Inhibition Assay Protocol (Example: Acetylcholinesterase)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the target enzyme (e.g., Acetylcholinesterase) in the appropriate buffer.
-
Prepare a solution of the substrate (e.g., Acetylthiocholine iodide) and the chromogenic reagent (e.g., DTNB) in the buffer.
-
-
Assay Procedure:
-
Add the enzyme solution to the wells of a microplate.
-
Add various concentrations of the test compound or a standard inhibitor (e.g., Donepezil) to the wells.
-
Incubate the plate at a specific temperature for a defined period.
-
Initiate the reaction by adding the substrate and chromogenic reagent solution.
-
Measure the absorbance at a specific wavelength at regular intervals to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[3]
-
Cytochrome P450 Inhibition Assay (Fluorometric High-Throughput Screening)
-
Microsome Preparation: Isolate liver microsomes from a suitable animal model (e.g., rat) as a source of CYP450 enzymes.[4]
-
Assay Setup:
-
In a black microplate, add the microsomal preparation, a fluorogenic probe substrate specific for the CYP isoform of interest (e.g., for CYP3A4 or CYP2D6), and the test compound at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the enzymatic reaction by adding a solution of NADPH.
-
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the formation of the fluorescent metabolite.
-
IC₅₀ Determination: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value as described in the general protocol.[4]
Potential Signaling Pathways and Experimental Workflows
To visualize the process of assessing enzyme inhibition and a potential pathway that could be targeted, the following diagrams are provided.
Caption: Workflow for determining enzyme inhibitory potential.
Caption: A generic kinase signaling pathway targeted by an inhibitor.
Conclusion
References
- 1. Buy 3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile [smolecule.com]
- 2. 3-(2,5-Difluorophenyl)-3-oxopropanenitrile|CAS 71682-96-7 [benchchem.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Comparative inhibitory potential of selected dietary bioactive polyphenols, phytosterols on CYP3A4 and CYP2D6 with fluorometric high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 3-(2,6-Difluorophenyl)-3-oxopropanenitrile (CAS #: 40017-76-3), including personal protective equipment (PPE), handling procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. Nitrile gloves are recommended for their chemical resistance.[2][3][4][5][6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles.[7] | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant nitrile gloves.[2][3][4] | Prevents skin contact and subsequent irritation.[1] |
| Body Protection | Laboratory coat or other protective clothing. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | Prevents respiratory tract irritation.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling Protocol:
-
Preparation: Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.[1][7][8]
-
Personal Protective Equipment: Don all required PPE as specified in the table above.
-
Dispensing: Minimize dust generation and accumulation when handling the solid compound.[1] Use appropriate tools for transferring the substance.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1][7] Do not eat, drink, or smoke in the handling area.[1]
-
Spill Management: In case of a spill, prevent further leakage if safe to do so.[1] Absorb with inert material and place it into a suitable, labeled disposal container.[1]
Storage Plan:
-
Store in a tightly-closed container.[1]
-
Store away from incompatible substances and sources of ignition.[1]
-
The designated storage area should be locked and accessible only to authorized personnel.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local regulations.[1]
Waste Disposal Protocol:
-
Containerization: Place all contaminated materials, including the compound itself, used gloves, and any cleanup materials, into a clearly labeled, sealed container for hazardous waste.
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[1]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Do not allow the product to enter drains, other waterways, or soil.[1]
Experimental Workflow
References
- 1. aksci.com [aksci.com]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. armbrustusa.com [armbrustusa.com]
- 6. gpisupply.com [gpisupply.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. lookchem.com [lookchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
